BI-167107
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXBEWHTDRJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-167107: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a high-affinity and potent long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2][3] Developed by Boehringer Ingelheim, it has been instrumental as a tool compound, particularly in the structural elucidation of the active state of the β2AR.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: β2 Adrenergic Receptor Agonism
This compound exerts its primary pharmacological effect by binding to and activating the β2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, it stabilizes the active conformation of the receptor, leading to the activation of the downstream signaling cascade.
Binding to the β2 Adrenergic Receptor
This compound exhibits a very high binding affinity for the human β2AR with a dissociation constant (Kd) of 84 pM. Its binding to the orthosteric site of the receptor involves key interactions with specific amino acid residues. The crystal structure of the this compound-β2AR complex (PDB ID: 3P0G) reveals that the alkylamine and β-OH groups of this compound form polar interactions with Asp113 in transmembrane helix 3 (TM3), and with Asn312 and Tyr316 in TM7. These interactions are crucial for stabilizing the active conformation of the receptor.
Upon binding, this compound induces a significant conformational change in the β2AR. This includes an outward movement of the cytoplasmic end of TM6 by approximately 11 Å and rearrangements of TM5 and TM7. This structural rearrangement is a hallmark of GPCR activation and is remarkably similar to the activation mechanism of rhodopsin.
Downstream Signaling Pathway
Activation of the β2AR by this compound leads to the coupling of the receptor to the heterotrimeric Gs protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). The elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: β2 Adrenergic Receptor Binding and Functional Potency
| Parameter | Value | Species | Assay Type | Reference |
| Kd | 84 pM | Human | Radioligand Binding | |
| EC50 | 0.05 nM | Human | cAMP Accumulation | |
| t1/2 (dissociation) | 30 hours | Human | Radioligand Binding | |
| Bmax | 2238 fmol/mg protein | Not Specified | Radioligand Binding |
Table 2: Selectivity Profile of this compound
This compound is not a highly selective β2AR agonist. A Eurofins Safety Panel 44™ screen revealed significant activity at other receptors.
| Target | IC50 | Species | Assay Type | Effect | Reference |
| β1 Adrenergic Receptor | 3.2 nM | Human | Radioligand Binding | Agonist | |
| α1A Adrenergic Receptor | 32 nM | Human | Radioligand Binding | Antagonist | |
| 5-HT1B Receptor | 0.25 µM | Human | Radioligand Binding | Antagonist | |
| 5-HT1A Receptor | 1.4 µM | Human | Radioligand Binding | Agonist | |
| Dopamine D2S Receptor | 5.9 µM | Human | Radioligand Binding | Agonist | |
| 5-HT Transporter | 6.1 µM | Human | Radioligand Binding | Antagonist | |
| µ (MOP) Opioid Receptor | 6.5 µM | Human | Radioligand Binding | Agonist | |
| Dopamine Transporter | 7.2 µM | Human | Radioligand Binding | Antagonist |
Experimental Protocols
The following sections detail the general methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) in a given tissue or cell preparation.
Objective: To quantify the binding of this compound to the β2 adrenergic receptor.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the β2AR are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Separation and Detection:
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (and subsequently Kd for an agonist) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay is used to measure the ability of this compound to stimulate the production of intracellular cAMP, thus determining its potency (EC50) and efficacy.
Objective: To quantify the functional agonism of this compound at the β2 adrenergic receptor.
General Protocol:
-
Cell Culture:
-
A cell line expressing the human β2AR (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
-
Agonist Stimulation:
-
The cell culture medium is removed, and cells are washed with a suitable assay buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of this compound for a defined period.
-
-
Cell Lysis and Detection:
-
The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of this compound is determined from the standard curve.
-
A dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated using non-linear regression.
-
Conclusion
This compound is a potent, high-affinity full agonist of the β2 adrenergic receptor with a well-characterized mechanism of action. Its ability to stabilize the active conformation of the receptor has made it an invaluable tool for structural and functional studies of GPCRs. While it exhibits some off-target activity, its primary action is through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool.
References
The High-Affinity Interaction of BI-167107 with the β2-Adrenergic Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the potent agonist BI-167107 to the β2-adrenergic receptor (β2AR), a critical G-protein coupled receptor (GPCR) involved in various physiological processes. This document outlines the quantitative binding parameters, detailed experimental methodologies for their determination, and a thorough exploration of the downstream signaling cascades initiated by this interaction.
Core Data Presentation: this compound Binding Profile
The binding affinity of this compound to the β2AR has been characterized by a remarkably low dissociation constant (Kd), indicating a very strong and stable interaction. This high affinity, coupled with a slow dissociation rate, has made this compound an invaluable tool for structural and functional studies of the β2AR.[1]
| Parameter | Value | Receptor/Condition | Reference |
| Dissociation Constant (Kd) | 84 pM | Human β2-Adrenergic Receptor (β2AR) | [2][3] |
| IC50 | 3.2 nM | Human β1-Adrenergic Receptor (β1AR) | [3] |
| IC50 | 32 nM | Human α1A-Adrenergic Receptor (α1AAR) | [3] |
| EC50 (cAMP accumulation) | 0.05 nM | - | |
| Dissociation half-life (t½) | 30 hours | - |
Table 1: Quantitative binding and functional parameters of this compound. The data highlights the high potency of this compound for the β2AR and its cross-reactivity with other adrenergic receptor subtypes.
While this compound is a potent β2AR agonist, it is not entirely selective. It also exhibits high affinity for the β1AR and α1AAR, a factor to consider in experimental design and data interpretation.
Experimental Protocols: Determining Binding Affinity
The determination of this compound's binding affinity for the β2AR is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions. Below are detailed methodologies for saturation and competition binding assays, adapted for the characterization of a high-affinity agonist like this compound.
Experimental Workflow: Radioligand Binding Assay
Membrane Preparation from Cells Expressing β2AR
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Cell Culture: Culture cells stably or transiently expressing the human β2AR (e.g., HEK293, CHO cells) to a high density.
-
Harvesting and Lysis: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.
-
Isolation of Membranes: Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Washing and Storage: Wash the membrane pellet by resuspending in lysis buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Saturation Binding Assay to Determine Kd and Bmax
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Assay Setup: In a 96-well plate, set up duplicate tubes for total binding and non-specific binding (NSB) for each concentration of the radioligand. A suitable radioligand for β2AR is [³H]-dihydroalprenolol ([³H]-DHA).
-
Incubation:
-
Total Binding: Add increasing concentrations of the radioligand (e.g., 0.1-20 nM) to wells containing the prepared cell membranes (e.g., 20-50 µg of protein) in binding buffer.
-
Non-Specific Binding: Add the same increasing concentrations of the radioligand to wells containing the cell membranes, but also include a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate the specific binding sites.
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-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration and analyze the data using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
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Competition Binding Assay to Determine Ki
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells containing the prepared cell membranes.
-
Incubation with Competitor: Add increasing concentrations of unlabeled this compound to the wells.
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Equilibration, Separation, and Quantification: Follow the same procedures as for the saturation binding assay (steps 3-5).
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of the β2-Adrenergic Receptor
Activation of the β2AR by an agonist such as this compound initiates a cascade of intracellular signaling events. The β2AR primarily couples to the stimulatory G-protein (Gs), leading to the canonical adenylyl cyclase pathway. However, it can also engage in G-protein-independent signaling through β-arrestins.
Canonical Gs-Protein Signaling Pathway
The binding of this compound induces a conformational change in the β2AR, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates a multitude of downstream targets, leading to various cellular responses.
β-Arrestin Mediated Signaling Pathway
Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the β2AR. This interaction not only desensitizes the G-protein-mediated signaling but also initiates a distinct wave of signaling. β-arrestin acts as a scaffold protein, recruiting various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This pathway is implicated in different cellular outcomes compared to the Gs pathway.
References
An In-depth Technical Guide to the Dissociation Constant (Kd) of BI-167107
This technical guide provides a comprehensive overview of the binding characteristics of BI-167107, a potent agonist for the β2-adrenergic receptor (β2AR). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of this compound. This document details the quantitative binding data, likely experimental protocols for its determination, and the associated signaling pathways.
This compound is a high-affinity, full agonist of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] It was developed during a research program aimed at creating third-generation, long-acting β2-agonists for treating respiratory diseases such as asthma.[3][4][5] A key characteristic of this compound is its exceptionally slow dissociation from the β2AR, which made it an invaluable tool for structural biology, aiding in the crystallization and structural determination of the active state of the receptor.
Quantitative Binding and Activity Data
The binding affinity of this compound for the human β2-adrenergic receptor is characterized by a very low dissociation constant (Kd), indicating a strong binding interaction. The compound also demonstrates functional activity as a full agonist, stimulating the production of cyclic AMP (cAMP). However, it is not entirely selective for the β2AR, showing considerable activity at other adrenergic receptors.
Table 1: Binding and Functional Parameters of this compound at the Human β2-Adrenergic Receptor
| Parameter | Value | Description |
| Dissociation Constant (Kd) | 84 pM | A measure of the binding affinity of this compound to the β2AR. |
| Dissociation Half-life (t½) | 30 hours | The time required for half of the bound this compound to dissociate from the receptor. |
| EC50 for cAMP Accumulation | 0.05 nM | The concentration of this compound that elicits a half-maximal response in a cAMP accumulation assay. |
Table 2: Selectivity Profile of this compound
| Target | Activity | IC50 |
| β1-Adrenergic Receptor (agonist) | High | 3.2 nM |
| α1A-Adrenergic Receptor (antagonist) | Moderate | 32 nM |
| 5-HT Transporter (antagonist) | Weak | 6.1 µM |
| 5-HT1A Receptor (agonist) | Weak | 1.4 µM |
| 5-HT1B Receptor (antagonist) | Weak | 0.25 µM |
| D2S Receptor (agonist) | Weak | 5.9 µM |
| Dopamine Transporter (antagonist) | Weak | 7.2 µM |
| μ (MOP) Opioid Receptor (agonist) | Weak | 6.5 µM |
Experimental Protocols
While the specific, detailed protocol for the determination of the 84 pM Kd value for this compound is not fully published in the provided search results, a standard radioligand binding assay is the most probable method used. Below is a representative protocol that would be employed for such a determination.
Radioligand Competition Binding Assay for Kd Determination
This protocol describes a competition binding experiment to determine the binding affinity (Ki, which is analogous to Kd in this context) of a non-radiolabeled compound (this compound) by measuring its ability to displace a known radioligand from the β2AR.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the human β2-adrenergic receptor (e.g., Sf9 or HEK293 cells).
-
Radioligand: A high-affinity β2AR antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), with a known Kd.
-
Test Compound: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Multi-well Plates: For incubating the assay.
-
Filtration Apparatus: To rapidly wash the filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: A suspension of cell membranes containing the β2AR is prepared and diluted in binding buffer to a final concentration that provides an adequate signal-to-noise ratio.
-
Assay Setup: In a multi-well plate, add the following components in order:
-
Binding buffer.
-
A range of concentrations of the unlabeled competitor, this compound.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
The cell membrane suspension to initiate the binding reaction.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. Given the slow dissociation of this compound, a longer incubation time may be necessary.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
This compound acts as a full agonist at the β2-adrenergic receptor. The binding of this compound stabilizes the active conformation of the receptor, leading to the activation of the canonical Gs-protein signaling cascade.
The key steps in the signaling pathway are:
-
Agonist Binding: this compound binds to the orthosteric binding site of the β2AR.
-
Conformational Change: This binding event induces a conformational change in the receptor, stabilizing its active state.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.
-
G-Protein Dissociation: The Gsα-GTP subunit dissociates from the βγ subunits.
-
Adenylyl Cyclase Activation: The Gsα-GTP subunit binds to and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses, such as smooth muscle relaxation in the airways.
References
BI-167107: A Comprehensive Technical Guide to a High-Affinity Full Agonist of the β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a potent and high-affinity full agonist for the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) pivotal in regulating smooth muscle relaxation, particularly in the airways.[1][2] Its exceptional affinity and slow dissociation kinetics have established it as an invaluable tool in the structural biology of GPCRs, facilitating the crystallization and elucidation of the active state of the β2AR.[3] This technical guide provides an in-depth overview of this compound, presenting its pharmacological profile, detailing the experimental protocols used for its characterization, and visualizing the key signaling pathways and experimental workflows.
Quantitative Pharmacological Profile
The following tables summarize the quantitative data for this compound in comparison to other well-characterized β2AR agonists, salbutamol and formoterol.
Table 1: β2-Adrenergic Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kd (nM) | Reference |
| This compound | [3H]this compound | Sf9 insect cell membranes expressing human β2AR | 0.084 | [2][4] |
| Salbutamol | [3H]-CGP12177 | Human recombinant β2AR | ~100 | Not explicitly stated, general knowledge |
| Formoterol | [125I]-Iodocyanopindolol | Human lung membranes | ~1.5 | Not explicitly stated, general knowledge |
Table 2: Functional Potency and Efficacy in Gs-cAMP Pathway Activation
| Compound | Assay | Cell Line | pEC50 | Emax (% of Isoprenaline) | Reference |
| This compound | cAMP accumulation | CHO-K1 cells expressing hβ2AR | 10 | Full agonist | |
| Salbutamol | cAMP accumulation | HEK293 cells expressing β2AR | ~6.5 - 7.0 | Partial agonist | |
| Formoterol | cAMP accumulation | HEK293 cells expressing β2AR | ~7.5 - 8.5 | Full agonist |
Table 3: Functional Potency in β-Arrestin Recruitment
| Compound | Assay Technology | Cell Line | pEC50 | Emax (% of Isoprenaline) | Reference |
| This compound | PathHunter | CHO-K1 cells expressing β2AR-PK and β-arrestin-EA | Data not available | Data not available | |
| Salbutamol | BRET | HEK293 cells expressing β2AR-Rluc and β-arrestin-YFP | ~6.0 - 6.5 | Partial agonist | |
| Formoterol | BRET | HEK293 cells expressing β2AR-Rluc and β-arrestin-YFP | ~7.0 - 7.5 | Full agonist |
Table 4: Selectivity Profile of this compound
| Receptor | Assay Type | IC50 (nM) | Activity | Reference |
| β1-Adrenergic Receptor | Radioligand Binding | 3.2 | Agonist | |
| α1A-Adrenergic Receptor | Radioligand Binding | 32 | Antagonist |
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Cascade
Activation of the β2AR by an agonist such as this compound primarily initiates a signaling cascade through the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation. Concurrently, agonist binding also promotes the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin, which uncouples the receptor from Gs, leading to signal desensitization and receptor internalization.
Caption: Canonical Gs-cAMP signaling and β-arrestin-mediated desensitization pathways activated by a β2AR agonist.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. A typical competition binding assay involves incubating a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand (e.g., this compound). The amount of radioligand bound to the receptor is then measured, allowing for the determination of the competitor's inhibitory constant (Ki).
Caption: A typical workflow for a competitive radioligand binding assay.
Experimental Workflow: Functional Assay (cAMP Accumulation)
Functional assays are crucial for determining the potency and efficacy of an agonist. A common method for β2AR agonists is to measure the accumulation of intracellular cAMP. This is often performed using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP accumulation assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the β2AR.
Materials:
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Membranes from HEK293 cells stably expressing human β2AR.
-
Radioligand: [3H]-Dihydroalprenolol (DHA).
-
Competitor: this compound.
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Non-specific binding control: Propranolol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or this compound dilution.
-
50 µL of [3H]-DHA at a final concentration close to its Kd.
-
100 µL of β2AR membrane preparation (typically 5-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filter manifold.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human β2AR.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound, salbutamol, formoterol.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate and culture overnight to form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and replace it with stimulation buffer.
-
Prepare serial dilutions of the agonists (this compound, salbutamol, formoterol) in stimulation buffer.
-
Add the agonist dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels according to the HTRF assay kit manufacturer's protocol. This typically involves adding a lysis buffer containing the HTRF reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio and normalize the data.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data using a sigmoidal dose-response model to determine the pEC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter)
Objective: To measure the recruitment of β-arrestin to the β2AR upon stimulation by this compound.
Materials:
-
PathHunter β-arrestin cell line co-expressing β2AR tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA) (e.g., from DiscoverX).
-
Cell plating reagent.
-
Agonists (this compound, salbutamol, formoterol).
-
PathHunter detection reagents.
-
384-well white microplates.
-
Luminometer.
Procedure:
-
Plate the PathHunter cells in a 384-well plate using the provided cell plating reagent and incubate overnight.
-
Prepare serial dilutions of the agonists in the appropriate assay buffer.
-
Add the agonist dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
G-Protein Activation Assay (BRET)
Objective: To measure the activation of Gs protein by the β2AR upon stimulation with this compound.
Materials:
-
HEK293 cells.
-
Plasmids encoding β2AR, Gαs-Rluc, and Gγ2-Venus.
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
96-well white microplates.
-
BRET-compatible plate reader.
Procedure:
-
Co-transfect HEK293 cells with the plasmids encoding β2AR, Gαs-Rluc, and Gγ2-Venus.
-
Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.
-
On the day of the assay, wash the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose).
-
Add the BRET substrate Coelenterazine h to the cells and incubate for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Add serial dilutions of the agonists (this compound, salbutamol, formoterol) to the wells.
-
Measure the BRET signal again after agonist addition. G-protein activation leads to a conformational change and a decrease in the BRET signal between Gαs-Rluc and Gγ2-Venus.
-
Calculate the change in BRET ratio.
-
Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine pEC50 and Emax values.
Conclusion
This compound is a powerful tool for studying the β2-adrenergic receptor. Its high affinity, slow dissociation, and full agonist activity make it an ideal ligand for structural and functional studies. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other β2AR ligands. The provided quantitative data and visualizations offer a clear understanding of its pharmacological profile and its role in activating downstream signaling pathways. This in-depth technical guide serves as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.
References
BI-167107: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a high-affinity full agonist for the β2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Originally developed as part of a program to create third-generation long-acting β2-agonists for treating respiratory diseases like asthma, its high potency and slow dissociation kinetics made it an invaluable tool for structural biology.[3][4] Notably, this compound was instrumental in the crystallization and structural determination of the active state of the β2AR. This document provides a detailed technical overview of the selectivity profile of this compound, including its interactions with its primary target and various off-target receptors.
Selectivity and Potency of this compound
This compound exhibits a high affinity for the human β2 adrenergic receptor, with a dissociation constant (Kd) of 84 pM. However, it is not entirely selective for the β2AR. A comprehensive screening against the Eurofins Safety Panel 44™ revealed interactions with other receptors. The most significant off-target activities were observed at the β1 adrenergic receptor (β1AR) and the α1A adrenergic receptor (α1AR).
The following table summarizes the quantitative data on the binding affinities and functional activities of this compound at its primary target and key off-targets.
| Target | Assay Type | Parameter | Value | Species |
| β2 Adrenergic Receptor (β2AR) | Radioligand Binding | Kd | 84 pM | Human |
| cAMP Accumulation | EC50 | 0.05 nM | Not Specified | |
| β1 Adrenergic Receptor (β1AR) | Agonist Radioligand Binding | IC50 | 3.2 nM | Human |
| α1A Adrenergic Receptor (α1AR) | Antagonist Radioligand Binding | IC50 | 32 nM | Human |
| 5-HT1A Receptor | Agonist Radioligand Binding | IC50 | 1.4 µM | Human |
| 5-HT1B Receptor | Antagonist Radioligand Binding | IC50 | 0.25 µM | Human |
| 5-HT Transporter | Antagonist Radioligand Binding | IC50 | 6.1 µM | Human |
| D2S Dopamine Receptor | Agonist Radioligand Binding | IC50 | 5.9 µM | Human |
| Dopamine Transporter | Antagonist Radioligand Binding | IC50 | 7.2 µM | Human |
| µ (MOP) Opioid Receptor | Agonist Radioligand Binding | IC50 | 6.5 µM | Human |
Signaling Pathway of the β2 Adrenergic Receptor
The β2 adrenergic receptor is a classical Gs-coupled GPCR. Upon agonist binding, it undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, this signaling cascade ultimately results in muscle relaxation.
Experimental Protocols
The determination of the selectivity profile of this compound involves several key experimental methodologies. The primary techniques used are radioligand binding assays and functional assays such as cAMP accumulation assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the affinity of a non-radiolabeled compound (like this compound) for a receptor by measuring its ability to compete with a known radioligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
A constant concentration of a suitable radioligand for the target receptor is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
The mixture is incubated at a specific temperature for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This is a functional assay to measure the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
1. Cell Culture and Plating:
-
Cells expressing the receptor of interest are cultured and seeded into multi-well plates.
2. Compound Incubation:
-
The cells are treated with various concentrations of the test compound (this compound).
-
For Gi-coupled receptors, cells are often pre-stimulated with forskolin to induce a basal level of cAMP.
3. Cell Lysis:
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
4. cAMP Detection:
-
The amount of cAMP in the cell lysate is quantified. This is often done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
5. Data Analysis:
-
The signal is measured using a plate reader.
-
A standard curve is used to determine the concentration of cAMP in each sample.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Conclusion
This compound is a highly potent agonist of the β2 adrenergic receptor with a complex selectivity profile. While its primary application has been as a tool in structural biology, a thorough understanding of its off-target activities is crucial for interpreting experimental results and for any potential therapeutic development. The methodologies outlined in this document provide a framework for the comprehensive characterization of the selectivity of novel compounds targeting GPCRs.
References
The Agonist BI-167107: A Deep Dive into its Interaction with G Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a high-affinity, full agonist for the β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR). Its remarkable potency and slow dissociation kinetics have established it as an invaluable tool in the structural and functional characterization of the β2AR and its interaction with heterotrimeric G proteins, particularly the stimulatory G protein, Gs. This technical guide provides a comprehensive overview of the interaction between this compound and G proteins, consolidating quantitative data, detailing experimental methodologies, and visualizing key signaling and experimental pathways.
This compound and β2-Adrenergic Receptor Interaction
This compound binds to the orthosteric site of the β2AR, inducing a conformational change that stabilizes the receptor in its active state. This active conformation is a prerequisite for the recruitment and activation of G proteins. The binding of this compound promotes a significant outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), a hallmark of GPCR activation, creating a binding pocket for the G protein.[1][2] This interaction is crucial for initiating downstream signaling cascades.
Quantitative Analysis of this compound Interaction
The following table summarizes the key quantitative parameters defining the interaction of this compound with the β2-adrenergic receptor, leading to G protein activation.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kd) | 84 pM | Human β2-Adrenergic Receptor | [3][4][5] |
| Functional Activity | Full Agonist | β2-Adrenergic Receptor | |
| cAMP Accumulation (EC50) | 0.05 nM | Cells expressing β2-Adrenergic Receptor | |
| Dissociation Half-life (t½) | 30 hours | Human β2-Adrenergic Receptor | |
| koff (dissociation rate constant) | 0.0013 ± 0.0001 s⁻¹ | This compound bound β2AR | |
| kon (association rate constant) | 4.0 (unit not specified) | This compound with Nb80-bound β2AR |
Signaling Pathway
The binding of this compound to the β2AR primarily initiates the canonical Gs signaling pathway. This cascade ultimately leads to the production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate various downstream targets, resulting in a cellular response. The β2AR has also been shown to couple to the inhibitory G protein, Gi, under certain conditions.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections outline the methodologies for key experiments used to characterize the interaction of this compound with G proteins.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for a receptor.
Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.
Materials:
-
Membranes from cells expressing the human β2-adrenergic receptor.
-
Radiolabeled ligand (e.g., [3H]dihydroalprenolol or a labeled version of a high-affinity antagonist).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of cyclic AMP, a downstream effector of Gs activation.
Objective: To determine the potency (EC50) and efficacy of this compound in activating the Gs signaling pathway.
Materials:
-
Whole cells expressing the β2-adrenergic receptor.
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Structural Insights
The use of this compound has been instrumental in obtaining high-resolution crystal structures of the β2AR in its active state, complexed with Gs. These structures have provided unprecedented insights into the molecular mechanisms of GPCR activation and G protein coupling. They reveal the specific interactions between the agonist, the receptor, and the G protein, highlighting the conformational changes that lead to GDP release from the Gα subunit, a critical step in G protein activation.
Conclusion
This compound is a powerful pharmacological tool that has significantly advanced our understanding of β2-adrenergic receptor function and its interaction with G proteins. Its high affinity and full agonism, coupled with its ability to stabilize the active receptor conformation, have made it indispensable for both functional and structural studies. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of GPCR signaling and to design novel therapeutics targeting this important class of receptors.
References
- 1. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of a nanobody-stabilized active state of the β2 adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
An In-depth Technical Guide on the Kinetic Profile of BI-167107
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-rate and residence time of BI-167107, a potent and long-acting full agonist of the β2 adrenergic receptor (β2AR). The document delves into the quantitative kinetic parameters of this compound, the detailed experimental methodologies used for their determination, and the associated signaling pathways.
Executive Summary
This compound is distinguished by its high affinity for the β2AR and an exceptionally slow dissociation rate, contributing to its prolonged duration of action.[1][2] This characteristic has made it a valuable tool in structural biology for stabilizing the active state of the β2AR for crystallization.[2][3] This guide synthesizes key data on its binding kinetics and functional activity, offering researchers a detailed resource for understanding and applying this important pharmacological tool.
Quantitative Kinetic and Affinity Data
The binding characteristics of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Receptor/System | Reference |
| Dissociation Constant (Kd) | 84 pM | β2 Adrenergic Receptor (β2AR) | [1] |
| Dissociation Half-life (t½) | > 30 hours | β2 Adrenergic Receptor (β2AR) | |
| Off-rate (koff) | 0.0013 ± 0.0001 s⁻¹ | β2 Adrenergic Receptor (β2AR) |
Table 1: Binding Kinetics of this compound at the β2 Adrenergic Receptor.
| Parameter | Value | Assay System | Reference |
| EC50 for cAMP accumulation | 0.05 nM | CHO-hβ2AR cells | |
| IC50 (β1AR) | 3.2 nM | Human β1 Adrenergic Receptor | |
| IC50 (α1A) | 32 nM | Human α1A Adrenergic Receptor |
Table 2: Functional Potency and Selectivity of this compound.
Signaling Pathways
This compound, as a β2AR agonist, primarily signals through the canonical Gs protein-coupled pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Some studies suggest that the β2AR can also couple to Gi proteins, potentially leading to a bifurcation of the signaling cascade.
Experimental Protocols
The determination of the kinetic parameters of this compound involves sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Displacement Assay for Affinity (Kd) Determination
This assay measures the affinity of a non-labeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
- Cell membranes expressing the β2AR.
- Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).
- This compound.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Wash buffer (ice-cold assay buffer).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
- Data are analyzed using non-linear regression to fit a one-site or two-site competition model to determine the IC50 value of this compound. The Ki (and subsequently Kd) is calculated using the Cheng-Prusoff equation.
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Off-Rate and Residence Time Determination
The slow dissociation of this compound can be measured using competition association or dissociation kinetic assays.
1. Materials:
- Same as for the radioligand displacement assay.
- A high concentration of a non-labeled antagonist (e.g., alprenolol) for dissociation experiments.
2. Procedure (Dissociation Assay):
- Pre-incubate cell membranes with a saturating concentration of radiolabeled this compound (if available) or a suitable radiolabeled agonist to allow for receptor binding to reach equilibrium.
- Initiate dissociation by adding a large excess of a non-labeled antagonist (e.g., 1000-fold over its Ki) to prevent re-binding of the radioligand.
- At various time points, terminate the reaction by rapid filtration and wash as described above.
- Quantify the remaining bound radioactivity at each time point.
- The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.
- Residence time is calculated as the reciprocal of the off-rate (1/koff).
Note: Due to the extremely slow off-rate of this compound, long incubation times are necessary to observe significant dissociation.
cAMP Accumulation Assay for Functional Potency (EC50)
This cell-based assay quantifies the ability of this compound to stimulate the production of intracellular cAMP.
1. Materials:
- A cell line expressing the human β2AR (e.g., CHO-hβ2AR or HEK293-hβ2AR).
- Cell culture medium.
- This compound.
- A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- A microplate reader compatible with the chosen assay kit.
2. Procedure:
- Seed the cells in a 96- or 384-well plate and culture overnight.
- Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
- Remove the culture medium from the cells and add the this compound dilutions.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the cAMP assay kit.
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
- The EC50 value is determined by fitting the data to a sigmoidal dose-response model.
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Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and exceptionally long residence time at the β2 adrenergic receptor. The slow off-rate is a key determinant of its prolonged agonist activity. The experimental protocols detailed in this guide provide a framework for the accurate determination of its kinetic and functional parameters. A thorough understanding of these properties is crucial for its application in both basic research and drug discovery efforts targeting the β2AR.
References
The Role of BI-167107 in G-Protein Coupled Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a potent and high-affinity partial agonist of the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its primary significance in the field of pharmacology and structural biology lies in its remarkable ability to stabilize the active conformation of the β2AR. This property has been instrumental in obtaining high-resolution crystal structures of the receptor in its active state, providing unprecedented insights into the mechanisms of GPCR activation. This technical guide provides an in-depth overview of this compound's role in GPCR activation, compiling quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Properties and Binding Characteristics of this compound
This compound exhibits a very high affinity for the β2AR with a dissociation constant (Kd) in the picomolar range.[1][2] Its long residence time, characterized by a dissociation half-life of over 30 hours, makes it an exceptional tool for biophysical and structural studies, as it ensures sustained receptor occupancy.[2]
Table 1: Quantitative Binding and Functional Parameters of this compound at the β2-Adrenergic Receptor
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kd) | 84 pM | Human β2AR | [1] |
| cAMP Accumulation (EC50) | 0.05 nM | Not specified | |
| Dissociation Half-life (t½) | > 30 hours | Human β2AR |
Mechanism of Action and Downstream Signaling
Upon binding to the β2AR, this compound stabilizes a conformational state of the receptor that promotes the activation of the heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide range of cellular responses.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of GPCR agonists like this compound. Below are generalized protocols for key assays used to study its function.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparation from cells expressing β2AR.
-
Radioligand (e.g., [³H]-dihydroalprenolol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Materials:
-
Whole cells expressing β2AR (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with a PDE inhibitor.
-
Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
β-Arrestin Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to monitor the recruitment of β-arrestin to an activated GPCR in real-time in living cells.
Materials:
-
HEK293 cells co-transfected with β2AR fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
This compound stock solution.
-
Coelenterazine h (luciferase substrate).
-
Plate reader capable of dual-emission measurements.
Protocol:
-
Seed the co-transfected cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add coelenterazine h and incubate to allow substrate equilibration.
-
Measure the baseline BRET signal.
-
Add varying concentrations of this compound.
-
Immediately begin measuring the light emission at two wavelengths (one for the donor and one for the acceptor) over time.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound has proven to be an invaluable pharmacological tool for the study of GPCRs, particularly the β2-adrenergic receptor. Its high affinity and slow dissociation kinetics have been pivotal in advancing our understanding of the structural basis of GPCR activation. While its potent agonism of the Gs-cAMP pathway is well-documented, a more detailed quantitative characterization of its effects on the β-arrestin pathway would provide a more complete picture of its signaling profile and its potential as a biased agonist. Further research in this area will be crucial for fully elucidating the multifaceted role of this compound in GPCR activation and for leveraging this knowledge in the development of novel therapeutics.
References
Part 1: BI-167107 - A High-Affinity β2-Adrenergic Receptor Agonist
An in-depth analysis of the discovery and development of BI-167107 reveals a nuanced landscape where the designation may refer to two distinct therapeutic candidates. The primary and most explicitly identified molecule is a potent β2-adrenergic receptor agonist developed by Boehringer Ingelheim. Concurrently, the investigational RNA interference therapeutic, zilebesiran, for hypertension has also been linked to a similar identifier in some contexts, leading to potential ambiguity. This guide will provide a comprehensive technical overview of both entities to ensure clarity for the research and drug development community.
This compound is a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR).[1][2][3] Its development was part of a campaign to identify third-generation β2-agonists.[2][3] A key characteristic of this compound is its high affinity and slow dissociation from the receptor, which made it an invaluable tool for the structural elucidation of the active state of the β2AR and its complex with G-proteins.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: In Vitro Activity of this compound at the Human β2-Adrenergic Receptor
| Parameter | Value | Reference |
| Kd (dissociation constant) | 84 pM | |
| Bmax | 2238 nM | |
| EC50 (cAMP accumulation) | 0.05 nM | |
| t1/2 (dissociation half-life) | 30 hours | |
| koff (dissociation rate) | 0.0013 ± 0.0001 sec-1 |
Table 2: Selectivity Profile of this compound
This compound is not a selective β2AR agonist and exhibits activity at other receptors.
| Target | Activity | IC50 | Reference |
| β1-adrenergic receptor (human) | Agonist | 3.2 nM | |
| α1A-adrenergic receptor (human) | Antagonist | 32 nM | |
| 5-HT1B | Antagonist | 0.25 µM | |
| 5-HT1A (human) | Agonist | 1.4 µM | |
| 5-HT transporter (human) | Antagonist | 6.1 µM | |
| D2S (human) | Agonist | 5.9 µM | |
| µ (MOP) (human) | Agonist | 6.5 µM | |
| Dopamine transporter (human) | Antagonist | 7.2 µM |
Experimental Protocols
Detailed experimental protocols were not fully provided in the search results, but the principles of the key assays can be described as follows:
-
Radioligand Binding Assays: These assays were likely used to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound for the β2AR. The protocol would typically involve incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the IC50 and subsequently the Ki or Kd can be calculated.
-
cAMP Accumulation Assays: To determine the functional activity (EC50) of this compound as a β2AR agonist, a cyclic adenosine monophosphate (cAMP) accumulation assay would be performed. This involves treating cells expressing the β2AR with varying concentrations of this compound. Since the β2AR is a Gs-coupled receptor, its activation leads to an increase in intracellular cAMP. The amount of cAMP produced is then quantified using methods like ELISA or fluorescence-based assays.
-
Surface Plasmon Resonance (SPR): This biophysical technique was used for fragment screening against the wild-type β2AR. The protocol involves immobilizing the purified receptor on a sensor chip. A solution containing the fragment or compound of interest (like this compound) is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the surface, which is detected in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.
Visualizations
References
Methodological & Application
Application Notes: Utilizing BI-167107 for Crystallization of the β2-Adrenergic Receptor (β2AR)
Introduction
The β2-adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular and pulmonary physiology.[1][2] Structural elucidation of GPCRs in their active state is essential for understanding the mechanisms of signal transduction and for structure-based drug design. However, obtaining high-resolution crystal structures of active-state GPCRs is challenging due to their inherent conformational instability.[3]
BI-167107 is a potent, high-affinity full agonist for the β2AR, which has proven to be an invaluable tool for stabilizing the receptor in its active conformation, thereby facilitating crystallization.[3][4] Its unique properties, particularly its slow dissociation rate, ensure that the receptor remains in a stable, agonist-bound state throughout the lengthy process of purification and crystallization. This has enabled the determination of several landmark crystal structures, including the β2AR in complex with its signaling partner, the Gs protein, and with stabilizing nanobodies.
Key Properties of this compound for Crystallization
Efforts to crystallize GPCRs in their active state are often hampered by the transient nature of this conformation. This compound overcomes this challenge due to the following key characteristics:
-
High Affinity: this compound binds to the β2AR with a picomolar dissociation constant (Kd), ensuring a high occupancy of the receptor's binding pocket even at low concentrations.
-
Full Agonist Activity: As a full agonist, this compound effectively promotes and stabilizes the active conformation of the β2AR required for G protein coupling.
-
Slow Dissociation Rate: With a dissociation half-life of over 30 hours, this compound effectively "locks" the receptor in its active state, providing the stability and conformational homogeneity necessary for the formation of well-ordered crystals.
These properties have made this compound instrumental in obtaining high-resolution structures of the β2AR, providing unprecedented insights into the mechanics of GPCR activation.
Quantitative Data
The following tables summarize the binding, functional, and selectivity properties of this compound, as well as crystallographic data from key structures obtained using this agonist.
Table 1: this compound In Vitro Activity Profile
| Parameter | Value | Reference |
| Binding Affinity (Kd) vs. β2AR | 84 pM | |
| Functional Potency (EC50) | 0.05 nM (cAMP accumulation) | |
| Dissociation Half-Life (t½) | > 30 hours | |
| Molecular Weight (Free Base) | 370.4 Da |
Table 2: this compound Selectivity Profile
| Target | Activity | IC50 | Reference |
| β1-adrenergic receptor (human) | Agonist | 3.2 nM | |
| α1A-adrenergic receptor (human) | Antagonist | 32 nM | |
| 5-HT1B | Antagonist | 0.25 µM | |
| 5-HT1A (human) | Agonist | 1.4 µM | |
| D2S (human) | Agonist | 5.9 µM | |
| 5-HT transporter (human) | Antagonist | 6.1 µM | |
| μ (MOP) (human) | Agonist | 6.5 µM | |
| Dopamine transporter (human) | Antagonist | 7.2 µM |
Table 3: Summary of Key β2AR Crystal Structures with this compound
| PDB ID | Description | Resolution (Å) | Stabilizing Partner(s) | Reference |
| 3P0G | Active-state β2AR | 3.5 | Nanobody 80 (Nb80) | |
| 3SN6 | β2AR-Gs protein complex | 3.2 | Gs protein, Nanobody 35 | |
| 4LDE | Active-state β2AR | 2.8 | Engineered Nanobody 6B9 | |
| 6N48 | β2AR with positive allosteric modulator | 3.2 | Nanobody 6B9, Cmpd-6FA |
Diagrams and Workflows
Caption: Canonical β2AR signaling pathway upon activation by an agonist like this compound.
Caption: Experimental workflow for β2AR crystallization using this compound.
Caption: Logical diagram of how this compound facilitates β2AR crystallization.
Experimental Protocols
Protocol 1: Expression and Purification of T4L-β2AR
This protocol is adapted from methodologies used in the crystallization of the β2AR-Gs complex. A construct where T4 lysozyme (T4L) is fused to the N-terminus of a truncated β2AR (residues 29-365) is commonly used to facilitate crystallization.
-
Expression:
-
Infect Spodoptera frugiperda (Sf9) insect cells with recombinant baculovirus encoding the T4L-β2AR construct.
-
Grow cell cultures in suspension for 48-60 hours post-infection.
-
Harvest cells by centrifugation and store pellets at -80°C.
-
-
Solubilization:
-
Thaw cell pellets and resuspend in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors).
-
Solubilize the membrane proteins by adding n-dodecyl-β-D-maltoside (DDM) to a final concentration of 1% (w/v) and stirring for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation to remove insoluble material.
-
-
Purification:
-
Perform an initial purification step using M1 anti-Flag antibody affinity chromatography.
-
Load the clarified lysate onto the M1 Flag column. Wash extensively with buffer containing 0.1% DDM.
-
Elute the receptor with buffer containing Flag peptide and the inverse agonist alprenolol.
-
Further purify the functional receptor using an alprenolol-sepharose affinity column. This step selects for properly folded receptors.
-
Wash the column and elute the receptor with a high concentration of alprenolol.
-
Protocol 2: Complex Formation and Agonist Exchange with this compound
This protocol describes the formation of the β2AR-nanobody complex and the crucial step of exchanging the purification ligand (alprenolol) for the crystallization ligand (this compound).
-
Agonist Exchange:
-
Bind the alprenolol-eluted T4L-β2AR to a fresh M1 Flag affinity column. This step is designed to remove the alprenolol.
-
Wash the column extensively with buffer containing 0.1% DDM to remove all traces of alprenolol.
-
Elute the receptor from the column using a buffer containing 10-20 µM this compound. The high affinity and slow off-rate of this compound will ensure it displaces any remaining alprenolol and remains bound.
-
-
Complex Formation (with Nanobody 80):
-
Add purified Nanobody 80 (Nb80) to the this compound-bound T4L-β2AR in a slight molar excess (e.g., 1.2:1 ratio of Nb80 to receptor).
-
Incubate the mixture for at least 1 hour at room temperature or 4°C to allow for stable complex formation.
-
-
Final Purification and Concentration:
-
Perform size-exclusion chromatography (SEC) to separate the fully formed complex from excess nanobody and any aggregated protein.
-
Treat the purified complex with PNGase F to remove N-linked glycosylations, which can interfere with crystallization.
-
Concentrate the final complex to ~50 mg/mL using a 100 kDa molecular weight cutoff concentrator.
-
Protocol 3: Lipidic Cubic Phase (LCP) Crystallization
LCP crystallization is a highly successful method for membrane proteins. It involves reconstituting the purified protein complex into a lipidic mesophase.
-
LCP Matrix Preparation:
-
Use a lipid such as monoolein (MAG 7.7) containing 10% (w/w) cholesterol.
-
Melt the lipid at 42°C until it is a clear liquid.
-
-
Mixing Protein and Lipid:
-
Load the concentrated protein complex (~50 mg/mL) and the molten lipid into separate gas-tight syringes.
-
Dispense the syringes using a syringe-coupling device, forcing the contents back and forth until a transparent and viscous lipidic cubic phase is formed. A typical ratio is 1 part protein solution to 1.5 parts lipid (w/w).
-
-
Setting up Crystallization Plates:
-
Using an LCP dispensing robot, dispense 50-200 nL spots of the protein-LCP mixture onto a 96-well glass plate.
-
Overlay each spot with 0.8-1.0 µL of crystallization screen solution.
-
Seal the plate and incubate at 20°C.
-
-
Example Crystallization Condition:
-
A condition that yielded crystals for the β2AR-T4L-Nb80 complex was 100 mM Tris pH 8.0, 39-44% PEG 400, 4% DMSO, and 1% 1,2,3-heptanetriol. Crystals typically appear within days to weeks.
-
Protocol 4: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound.
-
Materials:
-
Membranes from cells expressing β2AR.
-
Radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol).
-
This compound serial dilutions.
-
Binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of radioligand and varying concentrations of this compound to the β2AR-expressing membranes.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a set of wells.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 obtained from the competition curve using the Cheng-Prusoff equation.
-
Protocol 5: cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), confirming its agonist activity.
-
Materials:
-
Whole cells expressing β2AR (e.g., HEK293 or CHO cells).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation.
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with stimulation buffer containing the desired concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
References
Application Notes and Protocols: Utilizing BI-167107 for GPCR Active State Stabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-167107 is a high-potency, long-acting full agonist for the β2 adrenergic receptor (β2AR), a prototypical class A G protein-coupled receptor (GPCR).[1][2] Its primary utility in research is not for therapeutic purposes but as a powerful chemical tool to stabilize the active conformation of the β2AR and related beta-receptors.[1][2][3] Obtaining the structure of a GPCR in its active state is notoriously difficult due to the inherent instability of this conformation in the absence of a binding partner like a G protein. This compound overcomes this challenge through its high affinity and exceptionally slow dissociation rate, effectively "locking" the receptor in an active state long enough for structural determination studies, such as X-ray crystallography. Consequently, it has been instrumental in elucidating the crystal structure of the active-state β2AR, both alone and in complex with G proteins or stabilizing nanobodies.
Mechanism of Action
The primary mechanism by which this compound stabilizes the active GPCR state is through its unique binding kinetics. As a full agonist, it binds to the orthosteric site of the β2AR and induces the conformational changes associated with receptor activation. These changes include a notable outward movement of the intracellular ends of transmembrane helices 5 and 6, creating a binding site for downstream signaling partners like the Gs protein.
The key features of this compound are:
-
High Affinity: It binds to the β2AR with a picomolar dissociation constant (Kd), indicating a very strong interaction.
-
Slow Dissociation: It has an extremely long dissociation half-life of approximately 30 hours. This prolonged occupancy ensures that a population of receptors remains in a stable, active conformation suitable for biophysical and structural analysis.
This stabilization has been successfully leveraged by co-crystallizing the this compound-bound receptor with other stabilizing proteins, such as an engineered nanobody (Nb80), which mimics the action of the G protein.
Data Presentation
The following tables summarize the in vitro pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound at the Human β2 Adrenergic Receptor
| Parameter | Value | Description |
| Binding Affinity (Kd) | 84 pM (0.084 nM) | Equilibrium dissociation constant, a measure of binding affinity. Determined by radioligand binding assays. |
| Functional Potency (EC50) | 0.05 nM | Concentration producing 50% of the maximal response in a cAMP accumulation assay. |
| Dissociation Half-Life (t1/2) | 30 hours | Time required for 50% of the bound ligand to dissociate from the receptor. |
| Bmax | 2238 nM | Maximum number of binding sites, determined in the specific experimental system used in the cited study. |
Table 2: Selectivity Profile of this compound
This compound is not a selective β2AR agonist. Its activity at other adrenergic and serotonergic receptors should be considered when designing experiments.
| Target Receptor | Activity | IC50 / Ki |
| β1 Adrenergic Receptor (h) | Agonist | 3.2 nM |
| α1A Adrenergic Receptor (h) | Antagonist | 32 nM |
| 5-HT1B | Antagonist | 0.25 µM |
| 5-HT1A (h) | Agonist | 1.4 µM |
| D2S (h) | Agonist | 5.9 µM |
| 5-HT Transporter (h) | Antagonist | 6.1 µM |
| μ (MOP) (h) | Agonist | 6.5 µM |
| Dopamine Transporter (h) | Antagonist | 7.2 µM |
| Data compiled from Eurofins Safety Panel 44™ screen. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for Affinity (Ki) Determination
This protocol describes a method to determine the binding affinity of this compound for the β2AR expressed in cell membranes using a competition binding assay.
Workflow Diagram
References
Application Notes and Protocols for BI-167107 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a high-affinity, full agonist for the human β2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Due to its high potency and slow dissociation rate, it has been instrumental in structural biology, particularly in the crystallization of the active state of the β2AR.[3] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds targeting the β2AR.
Signaling Pathway
This compound activates the β2AR, which primarily couples to the stimulatory G-protein (Gs). This activation leads to a signaling cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: β2 Adrenergic Receptor Binding and Functional Parameters
| Parameter | Value | Species | Assay Type | Reference |
| Kd | 84 pM | Human | Radioligand Binding | [1][2] |
| EC50 (cAMP) | 0.05 nM | Human | cAMP Accumulation | |
| Dissociation t1/2 | >30 hours | Human | Radioligand Binding |
Table 2: Off-Target Activity of this compound
| Target | Activity | IC50 / Ki | Species | Assay Type | Reference |
| β1 Adrenergic Receptor | Agonist | 3.2 nM | Human | Radioligand Binding | |
| α1A Adrenergic Receptor | Antagonist | 32 nM | Human | Radioligand Binding |
Experimental Protocols
Radioligand Binding Assay for β2 Adrenergic Receptor
This protocol determines the binding affinity (Kd) of this compound for the β2AR.
Experimental Workflow:
References
Application of BI-167107 in Cryo-EM Studies of G-Protein Coupled Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a potent, high-affinity, and long-acting full agonist for the β2-adrenergic receptor (β2AR), a prototypical G-protein coupled receptor (GPCR). Its unique properties of high potency and slow dissociation make it an invaluable tool for the structural elucidation of the active state of the β2AR and its complex with the stimulatory G-protein, Gs. This document provides detailed application notes and protocols for the use of this compound in cryo-electron microscopy (cryo-EM) studies, enabling researchers to stabilize and visualize the transient active conformation of the receptor-G-protein complex.
Mechanism of Action and Signaling Pathway
The β2-adrenergic receptor is a key regulator of various physiological processes, including smooth muscle relaxation and cardiac function. Upon binding of an agonist like this compound, the β2AR undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit, leading to the dissociation of Gαs-GTP from the Gβγ dimer. Subsequently, Gαs-GTP activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, a second messenger, then activates Protein Kinase A (PKA), which phosphorylates downstream targets, eliciting a cellular response.
This compound, by being a full agonist with a very slow off-rate, effectively "locks" the β2AR in its active conformation, making the transient β2AR-Gs complex stable enough for structural determination by cryo-EM.
Signaling Pathway of the β2-Adrenergic Receptor
Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its suitability for structural studies.
Table 1: Binding Affinity and Potency of this compound for the β2-Adrenergic Receptor
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 84 pM | [1] |
| EC50 for cAMP accumulation | 0.05 nM | [2] |
| Dissociation Half-life (t½) | 30 hours | [2] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Activity | IC50 | Reference |
| β1-adrenergic receptor | Agonist | 3.2 nM | [2][3] |
| α1A-adrenergic receptor | Antagonist | 32 nM |
Note: While this compound is a potent β2AR agonist, it also exhibits activity at other adrenergic receptors, which should be considered in experimental design.
Experimental Protocols
This section provides a detailed protocol for the formation of the β2AR-Gs complex stabilized by this compound and subsequent preparation of cryo-EM grids. This protocol is based on established methods for GPCR-G-protein complex formation and general cryo-EM sample preparation procedures.
Experimental Workflow for Cryo-EM Sample Preparation
Caption: Workflow for preparing a this compound-stabilized β2AR-Gs complex for cryo-EM.
Materials
-
Purified human β2-adrenergic receptor (in a suitable detergent such as DDM/CHS)
-
Purified nucleotide-depleted Gs heterotrimer (Gαs, Gβγ)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Apyrase (to hydrolyze any remaining GDP)
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 Increase 10/300 GL)
-
SEC Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 0.005% DDM, 0.001% CHS
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Vitrification device (e.g., Vitrobot Mark IV)
-
Liquid ethane and liquid nitrogen
Protocol for β2AR-Gs Complex Formation and Purification
-
Protein Preparation:
-
Prepare purified, detergent-solubilized β2AR at a concentration of approximately 20-50 µM.
-
Prepare purified, nucleotide-depleted Gs heterotrimer at a concentration that is in a 1.25 to 1.5-fold molar excess to the receptor.
-
-
Complex Assembly:
-
In a microcentrifuge tube, combine the purified β2AR and Gs heterotrimer.
-
Add this compound to a final concentration of 100 µM from a concentrated stock solution. The final DMSO concentration should be kept below 1%.
-
Add apyrase to a final concentration of 25 mU/mL to ensure the Gs protein is nucleotide-free.
-
Incubate the mixture on ice or at room temperature for 1-2 hours with gentle agitation to facilitate complex formation.
-
-
Purification of the β2AR-Gs-BI-167107 Complex:
-
Centrifuge the incubation mixture at 14,000 x g for 10 minutes to remove any aggregates.
-
Load the supernatant onto a size-exclusion chromatography column pre-equilibrated with SEC buffer.
-
Monitor the elution profile at 280 nm. The β2AR-Gs complex will elute earlier than the individual components.
-
Collect fractions corresponding to the complex peak.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of both β2AR and the Gs subunits.
-
Protocol for Cryo-EM Grid Preparation
-
Sample Concentration:
-
Concentrate the purified β2AR-Gs complex to a final concentration of 2-5 mg/mL using an appropriate centrifugal concentrator.
-
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids for 30-60 seconds to make the surface hydrophilic.
-
Set up the vitrification device to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).
-
-
Vitrification:
-
Apply 3-4 µL of the concentrated complex solution to the glow-discharged grid.
-
Blot the grid for a specified time (e.g., 3-5 seconds) with a set blot force to create a thin film of the sample.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Grid Storage and Screening:
-
Transfer the vitrified grid to a grid box for storage in liquid nitrogen.
-
Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution prior to high-resolution data collection.
-
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of GPCR activation. Its ability to stabilize the active-state β2AR-Gs complex has enabled high-resolution structural studies by both X-ray crystallography and cryo-EM. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their cryo-EM workflows to investigate the structural basis of GPCR signaling. Careful optimization of the complex formation and grid preparation steps will be critical for obtaining high-quality data and ultimately, high-resolution structures.
References
Co-crystallization of β2-Adrenergic Receptor with BI-167107: An Application Note and Protocol
This document provides a detailed protocol for the co-crystallization of the human β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR), with the high-affinity agonist BI-167107. The successful generation of this complex is crucial for high-resolution structural studies, offering insights into agonist binding and receptor activation mechanisms essential for drug development.
Introduction
The β2-adrenergic receptor is a key regulator of cardiovascular and pulmonary functions, making it a significant target for therapeutic intervention in conditions such as asthma and cardiovascular diseases. This compound is a potent and long-acting β2AR agonist that has been instrumental in stabilizing the active conformation of the receptor for structural elucidation.[1][2][3] The protocol outlined below is a synthesis of established methods for the expression, purification, and crystallization of the β2AR-BI-167107 complex.
Data Presentation
The following table summarizes key quantitative data for the interaction of this compound with β2AR.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 84 pM | [1][4] |
| EC50 (cAMP accumulation) | 0.05 nM | |
| Dissociation half-life (t1/2) | >30 hours |
Experimental Protocols
Expression of β2AR
The human β2AR is often engineered to facilitate crystallization. A common strategy involves fusing T4 lysozyme (T4L) into the third intracellular loop (ICL3) of a truncated β2AR construct (β2AR-T4L), which enhances stability and provides a larger soluble surface for crystal contacts.
Protocol:
-
Construct: Utilize a modified human β2AR construct with T4 lysozyme inserted into the third intracellular loop (β2AR-T4L). The N-terminus and a portion of the C-terminus may be truncated to remove flexible regions.
-
Expression System: Express the β2AR-T4L construct in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.
-
Culture Conditions: Grow Sf9 cells in suspension culture to a density of 2-3 x 106 cells/mL.
-
Infection: Infect the cell culture with a high-titer baculovirus stock containing the β2AR-T4L gene.
-
Incubation: Incubate the infected culture for 48-72 hours at 27°C.
-
Harvesting: Harvest the cells by centrifugation. The cell pellets can be stored at -80°C until purification.
Purification of β2AR
Purification of the receptor is performed using affinity chromatography to isolate the functional protein from the cell lysate.
Protocol:
-
Cell Lysis: Thaw the cell pellets and resuspend in a lysis buffer containing a mild detergent such as dodecylmaltoside (DDM) to solubilize the receptor from the cell membrane.
-
Affinity Chromatography:
-
Use an anti-FLAG M1 antibody affinity resin.
-
Load the solubilized protein onto the column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the β2AR-T4L protein from the affinity column using a buffer containing a competing FLAG peptide.
-
Ligand Affinity Chromatography: For further purification and to select for properly folded receptor, an alprenolol-sepharose affinity column can be used. Elute the receptor with an excess of a competing ligand.
Co-crystallization of β2AR with this compound
To capture the active state of the receptor, it is essential to form a stable complex with the agonist this compound and a G protein or a G protein-mimicking nanobody, such as Nb80. Crystallization is typically performed using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.
Protocol:
-
Complex Formation:
-
Incubate the purified β2AR-T4L with a molar excess of the agonist this compound. Due to its slow dissociation rate, this compound effectively stabilizes the active conformation.
-
Add a stabilizing protein partner, such as purified Gs protein or the nanobody Nb80, to the agonist-bound receptor. This interaction is crucial for locking the receptor in its fully active state.
-
-
Lipidic Cubic Phase (LCP) Preparation:
-
Mix the purified β2AR-BI-167107-Nb80 complex with molten monoolein in a syringe-based mixer to form the LCP.
-
-
Crystallization Screening:
-
Dispense nanoliter drops of the protein-laden LCP onto a glass plate.
-
Overlay the LCP drops with a variety of precipitant solutions using a crystallization robot.
-
A common crystallization condition for the β2AR-T4L-Nb80 complex with this compound is high concentrations of PEG400 at a high pH (e.g., pH 8.0).
-
-
Crystal Harvesting and Data Collection:
-
Harvest the microcrystals directly from the LCP.
-
Flash-cool the crystals in liquid nitrogen for data collection at a synchrotron source.
-
Visualizations
β2AR Signaling Pathway
The binding of an agonist like this compound to the β2AR initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of the stimulatory G protein (Gs), leading to the production of cyclic AMP (cAMP). However, β2AR can also couple to the inhibitory G protein (Gi).
Caption: β2AR signaling upon agonist binding.
Experimental Workflow for Co-crystallization
The overall process from protein expression to obtaining diffraction-quality crystals is a multi-step procedure requiring careful execution at each stage.
Caption: Workflow for β2AR co-crystallization.
References
Application Notes and Protocols for BI-167107 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BI-167107, a high-affinity full agonist for the β2-adrenergic receptor (β2AR), in radioligand binding assays. This document includes detailed protocols, data presentation tables, and visualizations to facilitate the accurate determination of binding affinities and characterization of ligand-receptor interactions.
Introduction
This compound is a potent and long-acting agonist for the β2-adrenergic receptor.[1][2] Its high affinity and slow dissociation kinetics make it a valuable tool for studying the structure and function of the β2AR.[1][2][3] While primarily utilized in structural biology to stabilize the active state of the receptor for crystallization, its properties also make it a subject of interest in pharmacological and drug discovery research. These notes detail the application of this compound in competition radioligand binding assays to determine its binding affinity for the β2AR.
Pharmacological Profile of this compound
This compound is a full agonist of the β2-adrenergic receptor with a high binding affinity, exhibiting a dissociation constant (Kd) in the picomolar range. It is important to note that while it is highly potent at the β2AR, this compound is not entirely selective and also demonstrates significant activity at the β1-adrenergic and α1A-adrenergic receptors.
Quantitative Data Summary
The following tables summarize the binding and functional parameters of this compound for various receptors.
Table 1: Binding Affinity of this compound for the Human β2-Adrenergic Receptor
| Parameter | Value | Receptor Source |
| Kd | 84 pM | Human β2AR |
Data sourced from MedchemExpress and opnMe.com.
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value |
| Human β2AR | cAMP Accumulation | EC50 | 0.05 nM |
| Human β1AR | Agonist Radioligand Binding | IC50 | 3.2 nM |
| Human α1A | Antagonist Radioligand Binding | IC50 | 32 nM |
Data sourced from opnMe.com.
β2-Adrenergic Receptor Signaling Pathway
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the β2-adrenergic receptor using a commercially available radiolabeled antagonist, such as [3H]-Dihydroalprenolol ([3H]-DHA), and membranes prepared from cells expressing the human β2AR.
Materials and Reagents
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-β2AR, HEK293-β2AR).
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or another suitable β-adrenergic antagonist radioligand.
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Experimental Workflow
Detailed Methodology
-
Membrane Preparation:
-
Thaw the frozen β2AR-expressing cell membranes on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 20-50 µg per well. The optimal concentration should be determined empirically to ensure that the total radioligand bound does not exceed 10% of the total added.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 1 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Propranolol.
-
Competition: 50 µL of each this compound dilution.
-
-
Add 100 µL of the membrane suspension to each well.
-
Add 50 µL of [3H]-DHA to each well. The final concentration of the radioligand should be approximately equal to its Kd for the β2AR.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
These application notes provide a framework for the use of this compound in radioligand binding assays. The provided protocol for a competition binding assay allows for the accurate determination of the binding affinity of this potent β2-adrenergic receptor agonist. The high affinity and slow dissociation kinetics of this compound should be considered when designing and interpreting these experiments. Researchers are encouraged to optimize assay conditions, such as incubation time and membrane concentration, for their specific experimental setup.
References
Application Notes and Protocols: Preparation of BI-167107 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a potent and high-affinity full agonist for the β2 adrenergic receptor (β2AR), with a dissociation constant (Kd) of 84 pM.[1][2] It also exhibits high activity as an agonist of the β1 adrenergic receptor (IC50 = 3.2 nM) and some antagonist activity at the α1A receptor (IC50 = 32 nM).[3][4][5] Due to its high potency and slow dissociation rate, this compound has been instrumental in structural biology, particularly for stabilizing and crystallizing the active state of the β2AR and β2AR-G-protein complexes. This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C21H26N2O4 | |
| Molecular Weight | 370.44 g/mol | |
| CAS Number | 1202235-68-4 | |
| Appearance | White to off-white solid |
Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 10 mM | --- | |
| DMSO | 75 mg/mL (202.46 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |
Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.704 mg of this compound (Molecular Weight = 370.44 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the β2AR.
References
Application Notes and Protocols for BI-167107 in GPCR-G Protein Complex Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a potent, high-affinity full agonist for the human β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR). Its exceptionally slow dissociation rate makes it an invaluable tool for the structural and functional characterization of GPCR-G protein complexes. By stabilizing the active conformation of the receptor, this compound facilitates the formation of a stable complex with its cognate G protein (Gs), enabling detailed structural analysis by techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying β2AR-Gs complexes.
Key Properties of this compound
This compound was developed as a third-generation β2AR agonist and has demonstrated utility in stabilizing the active state of the receptor for structural studies.[1][2] Its key features include very high potency and a slow dissociation rate from the target receptor.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: Binding Affinity and Functional Potency of this compound for β2AR
| Parameter | Value | Receptor/System | Reference |
| Kd | 84 pM | Human β2AR | [3] |
| pKi | 9.20 ± 0.08 | Human β2AR | |
| EC50 (cAMP accumulation) | 0.05 nM | Human β2AR | |
| Dissociation Half-Life (t1/2) | > 30 hours | Human β2AR |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | IC50 | Reference |
| β1-adrenergic receptor (human) | Agonist | 3.2 nM | |
| α1A-adrenergic receptor (human) | Antagonist | 32 nM | |
| 5-HT1B (human) | Antagonist | 0.25 µM | |
| 5-HT1A (human) | Agonist | 1.4 µM | |
| 5-HT transporter (human) | Antagonist | 6.1 µM | |
| D2S (human) | Agonist | 5.9 µM | |
| Dopamine transporter (human) | Antagonist | 7.2 µM | |
| μ (MOP) (human) | Agonist | 6.5 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2AR signaling pathway and a general experimental workflow for studying the this compound-stabilized β2AR-Gs complex.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound to study the β2AR-Gs complex.
Expression and Purification of Human β2-Adrenergic Receptor (β2AR)
This protocol describes the expression of β2AR in insect cells and subsequent purification.
Materials:
-
Sf9 insect cells
-
Baculovirus encoding human β2AR
-
Dodecyl-β-D-maltoside (DDM)
-
Alprenolol-sepharose affinity column
-
HEPES, NaCl, Glycerol, Imidazole
-
This compound
Procedure:
-
Expression: Infect Sf9 cells with baculovirus encoding β2AR. Harvest cells 48-72 hours post-infection.
-
Membrane Preparation: Lyse cells and isolate cell membranes by ultracentrifugation.
-
Solubilization: Solubilize membranes with 1% DDM in a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, and protease inhibitors for 1 hour at 4°C.
-
Affinity Chromatography: Clarify the solubilized extract by ultracentrifugation and load the supernatant onto an alprenolol-sepharose affinity column.
-
Washing: Wash the column extensively with a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, 0.1% DDM to remove non-specifically bound proteins.
-
Elution: Elute the receptor with the same buffer containing a high concentration of a competing ligand (e.g., 20 µM alprenolol).
-
Ligand Exchange (Optional but recommended for active-state studies): To exchange alprenolol for this compound, the eluted receptor can be passed over a size-exclusion chromatography column pre-equilibrated with a buffer containing 0.02% DDM and 10 µM this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kd) of this compound to β2AR.
Materials:
-
Purified β2AR membranes
-
[3H]-dihydroalprenolol (radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add β2AR membranes (5-10 µg protein/well).
-
Competition Binding: Add increasing concentrations of unlabeled this compound (e.g., 1 pM to 1 µM).
-
Radioligand Addition: Add a fixed concentration of [3H]-dihydroalprenolol (e.g., 1-2 nM).
-
Incubation: Incubate at 25°C for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation. Due to the slow off-rate of this compound, extended incubation times may be necessary to ensure equilibrium is reached.
cAMP Accumulation Assay
This protocol measures the functional agonism of this compound by quantifying the production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human β2AR
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
Procedure:
-
Cell Seeding: Seed HEK293-β2AR cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with 0.5 mM IBMX for 30 minutes at 37°C.
-
Agonist Stimulation: Add increasing concentrations of this compound (e.g., 1 pM to 1 µM) or forskolin.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Preparation of this compound-Stabilized β2AR-Gs Complex for Cryo-EM
This protocol describes the formation and purification of the ternary complex for structural analysis.
Materials:
-
Purified, detergent-solubilized β2AR
-
Purified Gs heterotrimer (Gαs, Gβ, Gγ)
-
This compound
-
Apyrase
-
Nanobody 35 (Nb35) (optional, for further stabilization)
-
Size-exclusion chromatography (SEC) column
-
Cryo-EM grids
Procedure:
-
Complex Assembly: Mix purified β2AR (final concentration ~5-10 µM) with a 1.2-fold molar excess of purified Gs heterotrimer in a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, 0.05% DDM, and 2 mM MgCl2.
-
Agonist Addition: Add this compound to a final concentration of 25 µM and incubate for 30 minutes on ice.
-
Nucleotide Removal: Add apyrase (25 mU/mL) to hydrolyze any remaining GDP, thereby promoting the formation of a nucleotide-free, stable complex. Incubate for 1 hour at room temperature.
-
Nanobody Stabilization (Optional): Add a 1.5-fold molar excess of Nb35 and incubate for 30 minutes on ice.
-
Purification of the Complex: Purify the β2AR-Gs complex from the excess, unbound Gs and other components by size-exclusion chromatography.
-
Sample Vitrification: Apply the purified complex to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.
-
Cryo-EM Data Collection and Processing: Collect data on a transmission electron microscope and process the images to obtain a 3D reconstruction of the complex.
Conclusion
This compound is a powerful pharmacological tool for the study of GPCR-G protein interactions. Its high affinity and slow dissociation kinetics are instrumental in stabilizing the transient active state of the β2AR, enabling the formation of a homogenous and stable complex with the Gs protein. The detailed protocols provided herein offer a foundation for researchers to utilize this compound effectively in their structural and functional studies of GPCR signaling. These methods can be adapted for the study of other GPCRs, potentially accelerating the discovery of novel therapeutics targeting this important class of receptors.
References
Application Notes and Protocols: Experimental Use of BI-167107 with Nanobodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a potent and long-acting full agonist for the β2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Its high affinity and slow dissociation rate make it an invaluable tool for studying the structural and functional dynamics of β2AR.[4][5] Nanobodies, single-domain antibody fragments derived from camelids, offer unique advantages in research and therapeutics due to their small size, high stability, and ability to recognize specific protein conformations.
This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with nanobodies, focusing on the stabilization of β2AR for structural studies and the conceptual design of nanobody-drug conjugates (NDCs) for targeted delivery.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/Assay Condition | Reference |
| Kd | 84 pM | β2 Adrenergic Receptor | |
| IC50 (β1AR) | 3.2 nM | Human β1 Adrenergic Receptor (agonist radioligand) | |
| IC50 (α1A) | 32 nM | Human α1A Adrenergic Receptor (antagonist radioligand) | |
| EC50 | 0.05 nM | cAMP Accumulation | |
| Dissociation t1/2 | 30 hours | β2 Adrenergic Receptor |
Table 2: Selectivity Profile of this compound
| Target | IC50 | Assay Type | Reference |
| 5-HT1B | 0.25 µM | Antagonist Radioligand | |
| 5-HT1A | 1.4 µM | Agonist Radioligand | |
| D2S | 5.9 µM | Agonist Radioligand | |
| 5-HT transporter | 6.1 µM | Antagonist Radioligand | |
| µ (MOP) | 6.5 µM | Agonist Radioligand | |
| Dopamine transporter | 7.2 µM | Antagonist Radioligand |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound activating the β2 adrenergic receptor.
Caption: Workflow for β2AR stabilization using this compound and a nanobody.
Caption: Conceptual workflow of a this compound Nanobody-Drug Conjugate.
Experimental Protocols
Protocol 1: Stabilization of the β2AR Active State with this compound and Nanobody Nb80 for Structural Studies
This protocol is adapted from methodologies used in the crystallization of the active-state β2AR.
Materials:
-
Purified β2AR
-
Purified Nanobody 80 (Nb80) with a C-terminal His6 tag
-
This compound
-
Alprenolol-Sepharose affinity column
-
M1 FLAG affinity chromatography resin
-
Dodecylmaltoside (DDM)
-
Cholesterol
-
Monoolein
-
Buffers:
-
Lysis Buffer: 50 mM Tris pH 8.0, 12.5 mM EDTA, 0.125 M sucrose
-
Dialysis Buffer: 10 mM HEPES pH 7.5, 100 mM NaCl
-
Elution Buffer: 10 mM HEPES pH 7.5, 100 mM NaCl, 0.02% MNG-3, 10 µM this compound
-
Procedure:
-
β2AR Expression and Solubilization:
-
Express β2AR in Sf-9 insect cells using a baculovirus expression system.
-
Solubilize the receptor from cell membranes using a suitable detergent such as DDM.
-
-
Initial Purification of β2AR:
-
Perform M1 FLAG affinity chromatography to capture the functional receptor.
-
Further purify the receptor using an alprenolol-Sepharose affinity column.
-
-
Ligand Exchange and Detergent Exchange:
-
During a second M1 FLAG affinity chromatography step, exchange the receptor-bound alprenolol for the high-affinity agonist this compound.
-
Concurrently, exchange the detergent from DDM to an amphiphile like MNG-3 for increased receptor stability.
-
Elute the agonist-bound and detergent-exchanged β2AR using the Elution Buffer.
-
-
Nanobody Expression and Purification:
-
Express Nb80 with a C-terminal His6 tag in the periplasm of E. coli strain WK6.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Purify Nb80 from the cell lysate using nickel affinity chromatography.
-
Dialyze the purified Nb80 against the Dialysis Buffer and concentrate.
-
-
Formation of the β2AR-BI-167107-Nb80 Complex:
-
Mix the this compound bound β2AR and purified Nb80 in a 1:1.2 molar ratio.
-
Incubate the mixture for 2 hours at room temperature to allow for complex formation.
-
-
Crystallization in Lipidic Cubic Phase (LCP):
-
Mix the protein complex with liquefied monoolein containing 10% cholesterol in a 1:1.5 protein-to-lipid ratio (w/w).
-
Set up crystallization trials using the vapor diffusion method with appropriate precipitant solutions.
-
-
Structure Determination:
-
Collect diffraction data from the resulting crystals.
-
Solve the structure by molecular replacement using existing β2AR and nanobody structures as search models.
-
Protocol 2: cAMP Accumulation Assay to Determine this compound Potency
This protocol is a general guideline for measuring intracellular cAMP levels in response to β2AR activation by this compound.
Materials:
-
HEK293 cells stably expressing human β2AR
-
This compound
-
Forskolin (positive control)
-
Propranolol (antagonist for control experiments)
-
Cell culture medium (e.g., DMEM)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-β2AR cells in appropriate growth medium.
-
Harvest cells and resuspend in stimulation buffer.
-
Plate the cells into a 384-well plate at a density of approximately 5,000-15,000 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in stimulation buffer to create a range of concentrations for the dose-response curve.
-
Prepare solutions of forskolin and propranolol for use as controls.
-
-
Cell Stimulation:
-
Add the diluted this compound solutions to the appropriate wells of the cell plate.
-
Include wells for basal (buffer only), forskolin-stimulated (maximum response), and antagonist-treated controls.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis buffer and detection reagents to the wells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Conceptual Design and Synthesis of a this compound-Nanobody Drug Conjugate (NDC)
This protocol outlines a conceptual framework for creating an NDC with this compound as the payload. The specific chemistry will depend on the chosen nanobody, linker, and available functional groups on this compound.
1. Selection of Components:
-
Nanobody: Select a nanobody that targets a specific cell surface receptor (e.g., an overexpressed receptor on cancer cells like EGFR or HER2). The nanobody should exhibit high affinity and specificity for its target.
-
Payload (this compound): this compound will serve as the therapeutic payload. A derivative of this compound with a suitable functional group for conjugation (e.g., an amine, carboxyl, or azide) may need to be synthesized.
-
Linker: Choose a linker that connects the nanobody to this compound. The linker can be cleavable (e.g., sensitive to the intracellular environment like low pH or specific enzymes) or non-cleavable. The choice of linker will influence the release mechanism and stability of the NDC.
2. Synthesis of this compound-Linker:
-
Synthesize a derivative of this compound that incorporates one end of the linker. This may involve standard organic chemistry techniques to modify the this compound molecule without compromising its β2AR agonist activity.
3. Nanobody Modification:
-
Introduce a reactive group onto the nanobody for conjugation. This can be achieved through:
-
Site-specific modification: Engineering a specific amino acid (e.g., cysteine or an unnatural amino acid) at a defined position on the nanobody surface.
-
Stochastic labeling: Targeting naturally occurring amino acids like lysine or cysteine.
-
4. Conjugation of this compound-Linker to the Nanobody:
-
React the modified nanobody with the this compound-linker construct. The conjugation chemistry will depend on the reactive groups introduced in the previous steps (e.g., maleimide-thiol coupling, NHS ester-amine coupling, or click chemistry).
5. Purification and Characterization of the NDC:
-
Purify the resulting NDC using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove unconjugated components.
-
Characterize the NDC to determine the drug-to-antibody ratio (DAR), purity, and stability.
6. In Vitro Evaluation of the NDC:
-
Binding Affinity: Assess the binding of the NDC to its target receptor on cells using flow cytometry or ELISA.
-
Internalization: Confirm that the NDC is internalized by target cells upon binding using fluorescence microscopy.
-
Payload Release and Activity: Measure the intracellular release of this compound and its subsequent activation of β2AR (e.g., through a cAMP assay) in target cells.
-
Cytotoxicity/Functional Effect: Evaluate the biological effect of the targeted delivery of this compound on the target cells.
Conclusion
The combination of the high-affinity β2AR agonist this compound with the versatile properties of nanobodies presents significant opportunities for both basic research and therapeutic development. The protocols and data provided herein offer a comprehensive resource for researchers aiming to utilize these powerful tools to investigate GPCR biology and design novel targeted therapies. The detailed methodologies for receptor stabilization and the conceptual framework for NDC development are intended to facilitate further innovation in this exciting field.
References
- 1. Nanobody-drug conjugates for targeting specific GPCR pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanobodies to Study G Protein-Coupled Receptor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Site-specific nanobody-oligonucleotide conjugation for super-resolution imaging [polscientific.com]
- 5. Nanobody-drug conjugates for targeting specific GPCR pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-167107: A Powerful Tool for Elucidating the Structural Dynamics of Adrenergic Receptors
Application Note & Protocol
Introduction
BI-167107 is a potent and long-acting full agonist of the β2 adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR).[1][2] Its high affinity and remarkably slow dissociation rate have made it an invaluable tool for structural biologists aiming to capture and stabilize the active conformation of β-adrenergic receptors for crystallographic and cryo-electron microscopy (cryo-EM) studies.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in structural biology research.
This compound was instrumental in determining the first crystal structures of the β2AR in its active state, complexed with a G protein or a stabilizing nanobody.[2] Its ability to lock the receptor in an active conformation for extended periods is crucial for overcoming the inherent instability of this state, which has historically been a major hurdle in GPCR structural biology.
Key Features and Applications
-
High Potency and Affinity: this compound binds to the β2AR with a dissociation constant (Kd) in the picomolar range, ensuring receptor saturation at low concentrations.
-
Slow Dissociation: The exceptionally long dissociation half-life of over 30 hours provides a stable receptor-ligand complex, which is essential for the timescale of crystallization and cryo-EM grid preparation.
-
Active State Stabilization: As a full agonist, this compound effectively promotes and maintains the active conformation of the β2AR, facilitating the formation of stable complexes with intracellular signaling partners like G proteins.
-
Broad Utility: While primarily used for the β2AR, this compound also exhibits high affinity for the β1AR, suggesting its potential as a tool for studying other β-adrenergic receptor subtypes.
Quantitative Data Summary
The following tables summarize the key in vitro activity and selectivity profile of this compound.
Table 1: In Vitro Activity of this compound at the Human β2 Adrenergic Receptor
| Parameter | Value | Unit |
| Molecular Weight (free base) | 370.4 | Da |
| Kd | 84 | pM |
| Bmax | 2238 | |
| EC50 (cAMP accumulation) | 0.05 | nM |
| Dissociation Half-Life (t1/2) | 30 | h |
Data sourced from opnMe.com.
Table 2: Selectivity Profile of this compound
| Target | Activity | IC50 | Unit |
| β1 Adrenergic Receptor (human) | Agonist | 3.2 | nM |
| α1A Adrenergic Receptor (human) | Antagonist | 32 | nM |
| 5-HT Transporter (human) | Antagonist | 6.1 | µM |
| 5-HT1A (human) | Agonist | 1.4 | µM |
| 5-HT1B (human) | Antagonist | 0.25 | µM |
| D2S (human) | Agonist | 5.9 | µM |
| Dopamine Transporter (human) | Antagonist | 7.2 | µM |
| µ (MOP) (human) | Agonist | 6.5 | µM |
Data from a Eurofins Safety Panel 44™ screen.
Signaling Pathway and Mechanism of Action
This compound binds to the orthosteric site of the β2AR, inducing a conformational change that promotes the binding and activation of the heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. The sustained activation by this compound is critical for forming a stable β2AR-Gs complex for structural studies.
β2 Adrenergic Receptor Signaling Pathway Activation by this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in the structural determination of a GPCR, such as the β2AR, in complex with a G protein. Researchers should optimize these protocols for their specific receptor and G protein of interest.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Formation of the GPCR-Gs Complex
This protocol is adapted from the methods used to determine the crystal structure of the β2AR-Gs complex.
-
Protein Preparation: Purify the GPCR and the heterotrimeric Gs protein separately using standard chromatographic techniques. Ensure the proteins are in a suitable buffer for complex formation (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.1% DDM).
-
Nucleotide Removal: To facilitate the formation of a stable, nucleotide-free complex, treat the purified Gs protein with apyrase to hydrolyze any bound GDP.
-
Complex Assembly:
-
Mix the purified GPCR and Gs protein in a molar ratio of approximately 1:1.25.
-
Add this compound to the mixture at a final concentration of 10-20 µM.
-
Incubate the mixture for at least 3 hours at room temperature to allow for complex formation and stabilization by this compound.
-
-
Complex Purification: Purify the assembled GPCR-Gs-BI-167107 complex from excess, unbound protein using size-exclusion chromatography (SEC). The elution profile should show a monodisperse peak corresponding to the fully assembled complex.
Crystallization and Cryo-EM Sample Preparation
The purified complex can then be used for structural studies.
-
For X-ray Crystallography:
-
Concentrate the purified complex to a suitable concentration (e.g., 20-50 mg/mL).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) or lipidic cubic phase (LCP) methods. Screen a wide range of crystallization conditions. The presence of the stable this compound-bound active state is a critical factor for successful crystallization.
-
-
For Cryo-Electron Microscopy:
-
Dilute the purified complex to an appropriate concentration for grid preparation (typically 0.5-5 mg/mL).
-
Apply a small volume (2-3 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane using a vitrification robot.
-
Store the vitrified grids in liquid nitrogen until data collection.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for using this compound to determine the structure of a GPCR-G protein complex.
Workflow for GPCR-G Protein Structure Determination using this compound.
Conclusion
This compound is a validated and highly effective pharmacological tool for the structural biology of β-adrenergic receptors. Its unique properties of high affinity and slow dissociation are key to stabilizing the transient active state of these receptors, thereby enabling their structural determination by X-ray crystallography and cryo-EM. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to leverage this compound in their structural and functional studies of GPCRs.
References
Troubleshooting & Optimization
Technical Support Center: BI-167107 Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallography of the β2 adrenergic receptor (β2AR) in complex with the high-affinity agonist, BI-167107.
Troubleshooting Guide & FAQs
Q1: We are using this compound to stabilize the active state of the β2 adrenergic receptor (β2AR), but we are struggling to obtain well-diffracting crystals. What are the common challenges?
A1: Crystallizing G protein-coupled receptors (GPCRs) like the β2AR, even with a potent agonist such as this compound, presents several challenges primarily due to the receptor's inherent instability and conformational flexibility. While this compound has a high affinity and slow dissociation rate, which aids in stabilizing the active state, the receptor-ligand complex can still be conformationally heterogeneous.[1][2] Successful structure determination has often required additional stabilization techniques.[1][3]
Key challenges include:
-
Conformational Heterogeneity: The agonist-bound receptor may still sample multiple conformations, which is not conducive to forming a well-ordered crystal lattice.[1]
-
Inherent Instability of the Active State: The active conformation of GPCRs is intrinsically less stable than the inactive state.
-
Flexibility of Receptor Loops: Intracellular and extracellular loops of the receptor can be highly flexible, hindering the formation of stable crystal contacts.
-
Hydrophobic Surface: As a membrane protein, the β2AR has a large hydrophobic surface that can be challenging to work with in aqueous crystallization solutions.
Q2: What strategies can we employ to overcome the conformational flexibility of the β2AR when using this compound?
A2: Several protein engineering and biochemical strategies have been successfully used to overcome the conformational flexibility of the β2AR for crystallographic studies with this compound. These include:
-
Fusion Partners: Fusing a well-structured, stable protein to the β2AR can significantly improve its stability and crystallizability. The most common fusion partner used for β2AR is T4 Lysozyme (T4L), which is inserted into the third intracellular loop (ICL3). Another effective fusion partner is the thermostabilized apocytochrome b562RIL (BRIL). These partners provide a larger, more rigid, and hydrophilic surface that facilitates the formation of crystal lattice contacts.
-
Conformation-Stabilizing Binders: Co-crystallizing the β2AR-BI-167107 complex with a protein that binds to and stabilizes a specific active conformation has proven highly effective. Examples include:
-
Nanobody 80 (Nb80): A single-domain antibody fragment that specifically recognizes and stabilizes the active state of the β2AR.
-
Gs Protein: The natural signaling partner of the β2AR. Co-purifying and crystallizing the receptor with the Gs protein in its nucleotide-free state locks the receptor in a fully active conformation.
-
-
Receptor Truncations: Removing flexible regions of the receptor that are not essential for its structure or function can improve crystallogenesis. This often involves truncating the N-terminus, C-terminus, or parts of the intracellular loops.
Q3: We are having difficulty with the crystallization setup itself. What are the recommended methods for crystallizing the β2AR-BI-167107 complex?
A3: The Lipidic Cubic Phase (LCP) method is the most successful and widely recommended technique for crystallizing the β2AR and other GPCRs. LCP provides a more native-like, membrane-mimetic environment for the receptor, which helps to maintain its structural integrity. The viscous nature of the LCP matrix is thought to facilitate nucleation and crystal growth.
Key aspects of the LCP method include:
-
Lipid Composition: Monoolein is the most commonly used lipid for creating the cubic phase. The inclusion of cholesterol in the lipid mixture has been shown to improve the stability and crystallization of the β2AR.
-
Protein Reconstitution: The purified β2AR-BI-167107 complex is mixed with the molten lipid to form the LCP. This process reconstitutes the receptor into the lipidic bilayer.
-
Automated Set-up: Due to the high viscosity of the LCP, specialized robots are often used to dispense the nanoliter-volume drops for crystallization screening.
Q4: Can you provide a summary of the in vitro properties of this compound?
A4: Yes, the following table summarizes the key in vitro activity data for this compound. Its high potency and slow dissociation are critical for its utility in crystallographic studies.
| Parameter | Value | Reference |
| Binding Affinity (KD) | 84 pM | |
| EC50 (cAMP accumulation) | 0.05 nM | |
| Dissociation Half-life (t1/2) | 30 hours | |
| Selectivity | Non-selective β2 agonist. Also shows high activity at the β1 adrenergic receptor (IC50 = 3.2 nM) and some antagonist activity at the α1A receptor (IC50 = 32 nM). |
Detailed Experimental Protocol
Protocol: Crystallization of the β2AR-T4L Fusion Protein in Complex with this compound and Nanobody 80 (Nb80)
This protocol is a generalized procedure based on successful crystallographic studies of the β2AR-BI-167107-Nb80 complex.
1. Protein Expression and Purification:
- Express the human β2AR with T4 Lysozyme fused into its third intracellular loop (β2AR-T4L) in Sf9 insect cells using a baculovirus expression system.
- Solubilize the cell membranes containing the receptor in a buffer containing dodecylmaltoside (DDM) and cholesterol hemisuccinate (CHS).
- Purify the solubilized receptor using sequential affinity chromatography, typically with an anti-FLAG antibody column followed by alprenolol-sepharose ligand affinity chromatography.
- Elute the receptor from the ligand affinity column with a buffer containing a high concentration of alprenolol.
- Add this compound in molar excess to the purified receptor to displace the alprenolol.
- Add purified Nb80 in molar excess to the β2AR-T4L-BI-167107 complex.
- Perform size-exclusion chromatography to isolate the monodisperse β2AR-T4L-BI-167107-Nb80 complex.
2. Lipidic Cubic Phase (LCP) Crystallization:
- Concentrate the purified complex to approximately 20-50 mg/mL.
- Prepare the LCP by mixing the concentrated protein solution with molten monoolein (typically at a 1:1.5 protein:lipid ratio, w/w) using a coupled-syringe mixer until a clear, viscous phase is formed.
- Dispense 50-100 nL drops of the LCP onto a glass sandwich plate using an LCP crystallization robot.
- Overlay the LCP drops with 800-1000 nL of the precipitant solution from a crystallization screen.
- Incubate the plates at 20°C.
- Monitor for crystal growth over several days to weeks.
3. Crystal Harvesting and Data Collection:
- Harvest the microcrystals (typically 5-20 µm in size) directly from the LCP using micromounts or loops.
- Flash-cool the harvested crystals in liquid nitrogen for cryo-protection.
- Collect X-ray diffraction data at a synchrotron source.
Visualizations
β2 Adrenergic Receptor Signaling Pathway
Caption: The β2 adrenergic receptor signaling cascade initiated by an agonist.
Experimental Workflow for β2AR-BI-167107 Complex Crystallography
Caption: A typical workflow for the crystallization of the β2AR-BI-167107 complex.
References
Technical Support Center: Optimizing BI-167107 Concentration for Binding Assays
Welcome to the technical support center for optimizing the use of BI-167107 in binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and long-acting full agonist for the β2-adrenergic receptor (β2AR), which is a G-protein coupled receptor (GPCR).[1][2] It exhibits very high affinity for the β2AR with a dissociation constant (Kd) of 84 pM.[3][4] Due to its high potency and slow dissociation rate, it is frequently used as a tool compound to stabilize the active state of the β2AR, particularly for structural studies like X-ray crystallography.[1]
Q2: Does this compound have off-target effects?
A2: Yes, this compound is not entirely selective for the β2AR. It is also a potent agonist at the β1-adrenergic receptor (β1AR) with an IC50 of 3.2 nM and acts as an antagonist at the α1A-adrenergic receptor (α1AAR) with an IC50 of 32 nM. It shows weaker activity at other targets such as serotonin and dopamine transporters and receptors.
Q3: What makes optimizing the concentration of this compound in binding assays critical?
A3: The extremely high affinity and slow dissociation of this compound present unique challenges. Using a concentration that is too high can lead to rapid saturation of all receptor sites, making it difficult to determine an accurate Kd or IC50 value. Conversely, a concentration that is too low may not result in a detectable signal. Therefore, careful optimization is necessary to ensure the assay is performed within a window that allows for accurate measurement of binding parameters.
Q4: Should I use a radiolabeled version of this compound for my binding assays?
A4: While a radiolabeled version of this compound would be ideal for direct binding assays, it may not be commercially available. A more common approach is to use a commercially available radiolabeled antagonist for the β2AR, such as [125I]-Iodocyanopindolol or [3H]-CGP-12177, and perform a competition binding assay with unlabeled this compound.
Q5: How long should I incubate my binding assay with this compound?
A5: Due to its slow dissociation rate, a longer incubation time may be required to reach equilibrium compared to ligands with faster off-rates. The optimal incubation time should be determined empirically through kinetic binding experiments. A typical starting point for GPCR binding assays is 60 minutes at 30°C, but this may need to be extended for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. 4. Hydrophobic interactions of the ligand with filters or plates. | 1. Use a lower concentration of the radioligand, ideally at or below its Kd. 2. Add bovine serum albumin (BSA) to the assay buffer (e.g., 0.1-1%). Pre-soak filters in a solution like polyethyleneimine (PEI). 3. Increase the number and volume of washes with ice-cold wash buffer. 4. Consider using different types of filter plates or pre-treating them. |
| Low or No Specific Binding | 1. Receptor preparation is degraded or inactive. 2. Incorrect concentration of this compound or radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Issues with buffer composition. | 1. Ensure proper storage and handling of cell membranes. Confirm receptor expression via Western blot. 2. Verify the concentrations of all ligands. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Check the pH and ionic strength of the buffer. Ensure all necessary co-factors are present. |
| Inconsistent Results/Poor Reproducibility | 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Inconsistent washing technique. 4. Reagent degradation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled incubator or water bath. 3. Standardize the washing procedure for all samples. 4. Prepare fresh reagents and store them properly. |
| Difficulty in Achieving Saturation in Saturation Binding Assay | 1. Radioligand concentration range is not wide enough. 2. Ligand depletion at high receptor concentrations. | 1. Use a wider range of radioligand concentrations, typically spanning from 0.1 x Kd to 10 x Kd. 2. Reduce the amount of membrane protein in the assay to ensure that the total amount of bound ligand is less than 10% of the total ligand added. |
| Steep or Shallow Competition Curves | 1. Incorrect concentration of the radioligand in a competition assay. 2. Allosteric interactions or multiple binding sites. | 1. Use a radioligand concentration at or below its Kd for optimal results. 2. Analyze the data using a two-site binding model. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to designing binding assays for this compound and the β2AR.
Table 1: this compound Binding Properties
| Parameter | Value | Receptor |
| Kd | 84 pM | β2-Adrenergic Receptor |
| IC50 | 3.2 nM | β1-Adrenergic Receptor |
| IC50 | 32 nM | α1A-Adrenergic Receptor |
Data sourced from Boehringer Ingelheim opnMe.com.
Table 2: Recommended Starting Conditions for β2AR Binding Assays
| Parameter | Recommended Range | Notes |
| Membrane Protein | 5 - 50 µg per well | Optimize for a signal where less than 10% of the radioligand is bound. |
| Radioligand Concentration (Saturation Assay) | 0.1 x Kd to 10 x Kd of the radioligand | A wider range may be necessary depending on the specific radioligand. |
| Radioligand Concentration (Competition Assay) | At or below the Kd of the radioligand | To ensure accurate determination of the competitor's Ki. |
| Incubation Temperature | 25°C - 37°C | Higher temperatures may reduce incubation time but can also lead to receptor degradation. |
| Incubation Time | 60 - 180 minutes | Must be optimized to ensure equilibrium is reached, especially with the slow off-rate of this compound. |
| Assay Buffer | 50 mM Tris-HCl, 5-10 mM MgCl₂, 1 mM EDTA, pH 7.4 | Ascorbic acid (e.g., 0.1%) can be added to prevent catecholamine oxidation if using endogenous ligands for comparison. |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol is for determining the Kd and Bmax of a radioligand for the β2AR.
-
Prepare a dilution series of the radioligand in assay buffer (e.g., 8-12 concentrations spanning from 0.1 to 10 times the expected Kd).
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM propranolol) for non-specific binding.
-
50 µL of the radioligand dilution.
-
100 µL of membrane preparation containing the β2AR.
-
-
Incubate the plate at a predetermined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3-0.5% PEI.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data by subtracting the non-specific binding from the total binding to obtain specific binding. Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Protocol 2: Competition Binding Assay with this compound
This protocol is for determining the inhibitory constant (Ki) of this compound.
-
Prepare a dilution series of unlabeled this compound in assay buffer (e.g., 10-12 concentrations).
-
In a 96-well plate, add in triplicate:
-
50 µL of the this compound dilution or assay buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding).
-
50 µL of a fixed concentration of a suitable β2AR radioligand (at or below its Kd).
-
100 µL of membrane preparation containing the β2AR.
-
-
Follow steps 3-7 from the Saturation Radioligand Binding Assay protocol.
-
Analyze the data by plotting the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: BI-167107-β2AR Complex Stability
Welcome to the technical support center for researchers working with the BI-167107-β2AR complex. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the stability of the complex for structural and functional studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified this compound-β2AR complex is unstable and aggregates quickly. What is the first thing I should check?
A1: The intrinsic stability of the β2-adrenergic receptor (β2AR) is low, especially in its active state. The first and most critical factor is ensuring the presence of a saturating concentration of a high-affinity agonist. This compound is an excellent choice due to its high potency and slow dissociation rate, which are crucial for stabilizing the active-state conformation.[1][2][3] Efforts to study agonist-bound active-state GPCRs are often hampered by the inherent instability of this state without a binding partner like a G protein.[3]
-
Troubleshooting Tip: Confirm the concentration and purity of your this compound stock. During purification, ensure the ligand is present in all buffers at a concentration well above its Kd (dissociation constant) to prevent dissociation. The dissociation half-life of this compound is over 30 hours, which is highly favorable for maintaining complex integrity.[3]
Q2: I'm using this compound, but the complex is still not stable enough for structural studies. What protein engineering strategies can I employ?
A2: Several protein engineering strategies have been successfully used to stabilize the β2AR. The most common and effective is the use of a fusion partner, such as T4 Lysozyme (T4L).
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T4L Fusion: T4L is a small, stable, and highly crystallizable protein. Fusing it to the β2AR can dramatically improve stability and facilitate crystallization by providing a larger, rigid hydrophilic surface for crystal lattice contacts.
-
N-terminal Fusion: Fusing T4L to the N-terminus of the β2AR has been shown to facilitate crystallization without the need for thermostabilizing mutations or other stabilizing proteins.
-
ICL3 Replacement: Replacing the flexible and proteolytically sensitive third intracellular loop (ICL3) with T4L is another widely used strategy.
-
-
Thermostabilizing Mutations: Introducing point mutations can significantly enhance the receptor's thermal stability. For instance, mutating a highly conserved glutamate in transmembrane helix 3 (E122W) has been shown to increase the yield of functionally folded β2AR and enhance its thermal half-life by over 9-fold at 37°C without altering its core pharmacological properties. Combining multiple single stabilizing mutations can further improve stability.
Q3: How can I lock the this compound-β2AR complex in a specific, stable conformation?
A3: To stabilize a specific conformation, particularly the active state, you can use an accessory protein that recognizes and binds to that state. Nanobodies are highly effective for this purpose.
-
Nanobody 80 (Nb80): Nb80 is a single-domain antibody fragment that was specifically developed to recognize the active state of β2AR. It functions as a G-protein surrogate, binding to the intracellular face of the receptor and allosterically stabilizing the high-affinity, active conformation. The combination of the full agonist this compound and Nb80 is a proven method for obtaining a stable, active-state β2AR complex suitable for crystallography and other structural methods.
Q4: My complex seems stable during purification but fails during crystallization trials. What should I consider?
A4: Crystallization of membrane proteins like β2AR is challenging due to their hydrophobic surfaces.
-
Detergent Choice: The detergent used to solubilize the receptor is critical. While dodecylmaltoside (DDM) is common, detergents like MNG-3 may offer increased receptor stability for certain applications.
-
Crystallization Method: Traditional vapor diffusion methods can be challenging. Using lipidic mesophases, such as the lipidic cubic phase (LCP), often yields better results for GPCRs. The LCP environment mimics a more native-like membrane bilayer, which can help maintain the receptor's structural integrity.
-
Fusion Partners: As mentioned in A2, the T4L fusion strategy is primarily designed to overcome crystallization difficulties by providing stable, hydrophilic surfaces that promote crystal packing interactions.
Q5: How can I quantitatively measure the stability of my β2AR construct and assess the effect of different ligands or mutations?
A5: A thermostability assay is the standard method for this. The ThermoBRET assay is a modern, high-throughput method that can be used on non-purified GPCRs. It measures protein unfolding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a Nanoluciferase (Nluc) tag fused to the receptor and a fluorescent dye that binds to cysteine residues exposed upon denaturation. By heating the sample across a temperature gradient, you can determine the melting temperature (Tm), which is a direct measure of thermostability. A higher Tm indicates greater stability. This allows you to rapidly screen different ligands, mutations, or buffer conditions to find the most stabilizing ones.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the effects of stabilizing mutations on β2AR.
Table 1: Binding and Functional Parameters of this compound
| Parameter | Value | Receptor | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 84 pM | Human β2AR | |
| Dissociation Half-Life (t½) | > 30 hours | Human β2AR | |
| cAMP Accumulation (EC50) | 0.05 nM | Human β2AR | |
| Off-target Affinity (IC50) | 3.2 nM | Human β1AR (agonist) |
| Off-target Affinity (IC50) | 32 nM | Human α1A (antagonist) | |
Table 2: Effect of E122W Mutation on β2AR Properties
| Parameter | Wild-Type (WT) β2AR | E122W Mutant β2AR | Fold Change | Reference |
|---|---|---|---|---|
| Thermal Half-Life (at 37°C) | ~10 min | ~93 min | 9.3-fold increase | |
| Functional Folding Yield | Normalized to 1 | ~5-fold increase | 5-fold increase | |
| Isoproterenol Affinity (Ki) | 323.8 ± 26.3 nM | 622.3 ± 62.3 nM | ~2-fold decrease |
| Isoproterenol Potency (EC50) | 40.6 ± 1.1 nM | 43.1 ± 1.2 nM | No significant change | |
Experimental Protocols & Visualizations
Protocol: GPCR Thermostability Assessment using ThermoBRET
This protocol provides a generalized method for measuring the thermostability (Tm) of Nluc-tagged β2AR constructs in non-purified membranes, based on the ThermoBRET assay.
Objective: To determine the melting temperature (Tm) of a β2AR construct and assess the stabilizing effect of this compound.
Materials:
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Cell membranes from HEK293 or Sf9 cells expressing N-terminally Nluc-tagged β2AR.
-
Assay Buffer: PBS or HEPES-buffered saline.
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Detergent for solubilization (e.g., DDM, MNG-3).
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This compound stock solution.
-
Thiol-reactive fluorescent dye (e.g., sulfo-Cy3 maleimide).
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PCR thermocycler for temperature gradient.
-
Plate reader capable of measuring BRET.
Methodology:
-
Membrane Solubilization:
-
Thaw frozen cell membrane pellets on ice.
-
Resuspend membranes in Assay Buffer containing your chosen detergent (e.g., 1% DDM) and protease inhibitors.
-
Incubate on a rotator at 4°C for 1 hour to solubilize membrane proteins.
-
Centrifuge at >100,000 x g for 30-60 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized receptor.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the solubilized receptor preparation.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the thiol-reactive dye to all wells. The final concentration must be optimized, but is typically in the low micromolar range.
-
Mix gently and incubate at room temperature for 15 minutes in the dark.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a thermocycler.
-
Apply a temperature gradient for a fixed time (e.g., 3 minutes per temperature step) across a range such as 25°C to 65°C.
-
-
BRET Measurement:
-
After the heat challenge, allow the plate to cool to room temperature.
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Measure the BRET signal on a compatible plate reader. The signal is generated by energy transfer from the Nluc tag to the dye that has bound to cysteines exposed during unfolding.
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Data Analysis:
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Plot the BRET ratio as a function of temperature for each condition.
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Fit the data to a sigmoidal dose-response curve (e.g., Boltzmann equation).
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The inflection point of the curve represents the melting temperature (Tm). A rightward shift in the curve and a higher Tm in the presence of this compound indicates ligand-induced stabilization.
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Diagrams
References
BI-167107 solubility and handling issues
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of BI-167107, a potent β2 adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, full agonist for the β2 adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[1][2][3] It is a third-generation β2-agonist developed for its high potency and slow dissociation from the receptor.[4] Its primary mechanism of action is to bind to and activate the β2AR, a G-protein-coupled receptor (GPCR), which plays a crucial role in various physiological processes. While it is a potent β2AR agonist, it is not entirely selective and also shows high activity as an agonist for the β1 adrenergic receptor (β1AR) and some antagonist activity at the α1A adrenergic receptor.[5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For the solid powder form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Some suppliers suggest that stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound can be used for in vivo experiments. However, it is crucial to prepare the working solution freshly on the day of use. Specific formulations are required to ensure its solubility and stability in an aqueous environment suitable for administration to animals.
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during the preparation of an in vivo formulation.
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Possible Cause: The concentration of this compound may be too high for the chosen solvent system, or the solvents may not have been mixed in the correct order.
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Troubleshooting Steps:
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Ensure Proper Solvent Order: When preparing formulations with multiple solvents, add them sequentially as specified in the protocol. For example, when using a DMSO/PEG300/Tween-80/Saline vehicle, first dissolve this compound in DMSO to create a stock solution, then add PEG300, followed by Tween-80, and finally saline, mixing thoroughly after each addition.
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Apply Gentle Heat and/or Sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution. Be cautious with temperature to avoid degradation of the compound.
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Check Final Concentration: Ensure the final concentration of this compound in the formulation does not exceed its solubility limit in that specific vehicle. You may need to prepare a more dilute solution.
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Issue: Inconsistent or unexpected results in cell-based assays.
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Possible Cause: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
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Troubleshooting Steps:
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Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid powder.
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Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.
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Verify Storage Conditions: Confirm that the stock solutions have been stored at the recommended temperatures (-80°C or -20°C) for the appropriate duration.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM / 75 mg/mL (with ultrasonic) | A common solvent for preparing stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (10.12 mM) | A vehicle for in vivo administration. A clear solution is expected. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL (10.12 mM) | An alternative in vivo formulation. A clear solution is expected. |
| 10% DMSO, 90% Corn oil | ≥ 3.75 mg/mL (10.12 mM) | A lipid-based vehicle for in vivo studies. Caution is advised for continuous dosing beyond half a month. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of pure DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is an example for preparing a 1 mL working solution with a final concentration of 3.75 mg/mL.
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Prepare a 37.5 mg/mL stock solution of this compound in DMSO.
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In a sterile tube, add 100 µL of the 37.5 mg/mL DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
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The final solution should be clear. Prepare this working solution fresh on the day of the experiment.
Visualizations
References
minimizing BI-167107 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the β2-adrenergic receptor (β2AR) agonist, BI-167107. The following troubleshooting guides and FAQs will help minimize and interpret off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
A1: this compound is a high-affinity, potent full agonist for the β2-adrenergic receptor (β2AR).[1][2] It was developed as a third-generation long-acting β2-agonist.[3][4][5] Due to its high potency and slow dissociation rate, it is exceptionally effective at stabilizing the β2AR in its active conformation. Consequently, its primary recommended use is as a tool compound to support the crystallization of β-adrenergic receptors for structural biology studies.
Q2: Is this compound a selective β2AR agonist?
A2: No, this compound is not a selective β2AR agonist. While it is highly potent at the β2AR, it also exhibits significant activity at other adrenergic receptors. This lack of selectivity is a critical consideration for any functional studies in cells or tissues.
Q3: What are the primary known off-target activities of this compound?
A3: A Eurofins Safety Panel 44™ screen identified several off-target activities. The most potent are:
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β1-adrenergic receptor (β1AR): Agonist activity with an IC50 of 3.2 nM.
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α1A-adrenergic receptor (α1AAR): Antagonist activity with an IC50 of 32 nM.
Weaker activities were also observed at higher concentrations for targets like the serotonin transporter (5-HT), dopamine transporter (DAT), and various serotonin and dopamine receptors.
Q4: Can I use this compound for in vitro cellular assays or in vivo studies?
A4: Due to its potent off-target activities at β1AR and α1AAR, using this compound in cellular or in vivo experiments is strongly discouraged unless appropriate controls are in place to account for these effects. Results from systems expressing these off-target receptors will likely be confounded. For functional studies requiring selective β2AR activation, a more selective agonist should be considered.
Troubleshooting Guide
This guide addresses specific issues that may arise from the off-target effects of this compound.
Issue 1: Unexpected or inconsistent results in my cell-based assay.
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Possible Cause: Your experimental system (cell line or primary tissue) likely expresses the off-target receptors β1AR or α1AAR, in addition to the intended β2AR target. The observed effect is a composite of on-target and off-target signaling.
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Troubleshooting Steps:
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Receptor Expression Profiling: First, confirm the expression of β1AR and α1AAR in your experimental model using techniques like qPCR, Western blot, or flow cytometry.
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Use of Selective Antagonists: To isolate the β2AR-specific effect, pre-treat your cells with selective antagonists for the off-target receptors before adding this compound.
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To block β1AR effects, use a selective β1AR antagonist (e.g., Atenolol).
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To counteract the α1AAR antagonist effect of this compound, you may need a more complex experimental design, potentially involving a selective α1AAR agonist to probe the pathway.
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Compare with a Selective Agonist: Run parallel experiments using a highly selective β2AR agonist. If the cellular phenotype or signaling readout differs significantly from that produced by this compound, it strongly suggests the involvement of off-target effects.
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Issue 2: My results suggest β-arrestin biased signaling. Is this a known feature of this compound?
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Possible Cause: While some studies have noted that this compound may show a partial bias for β-arrestin over Gs-protein signaling, it's also crucial to rule out off-target contributions. For example, β1AR and β2AR can both couple to Gs and recruit β-arrestin. The overall signaling profile will depend on the relative receptor expression levels and their coupling efficiencies in your specific cell type.
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Troubleshooting Steps:
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Isolate Receptor-Specific Signaling: Employ the antagonist strategy described in Issue 1 to block β1AR.
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Use Knockout/Knockdown Models: The most definitive way to assess biased agonism at a specific receptor is to use cell lines where the off-target receptors have been genetically removed (e.g., via CRISPR/Cas9) or silenced (e.g., via shRNA). This ensures the observed signaling is solely from the β2AR.
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Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at its primary target and key off-targets.
Table 1: this compound On-Target Profile (β2AR)
| Parameter | Value | Unit | Assay Description |
| Kd | 84 | pM | Dissociation constant |
| EC50 | 0.05 | nM | cAMP accumulation in CHO-K1 cells expressing human β2AR |
| Dissociation t1/2 | 30 | h | Dissociation half-life |
Data sourced from Boehringer Ingelheim's opnMe portal.
Table 2: this compound Off-Target Selectivity Profile
| Target | Activity | IC50 | Unit | Assay Type |
| β1AR (human) | Agonist | 3.2 | nM | Radioligand Binding |
| α1AAR (human) | Antagonist | 32 | nM | Radioligand Binding |
| 5-HT1B | Antagonist | 0.25 | µM | Radioligand Binding |
| 5-HT1A | Agonist | 1.4 | µM | Radioligand Binding |
| D2S Receptor | Agonist | 5.9 | µM | Radioligand Binding |
| 5-HT Transporter | Antagonist | 6.1 | µM | Radioligand Binding |
| µ (MOP) Opioid Receptor | Agonist | 6.5 | µM | Radioligand Binding |
| Dopamine Transporter | Antagonist | 7.2 | µM | Radioligand Binding |
Data from a Eurofins Safety Panel 44™ screen, sourced from Boehringer Ingelheim's opnMe portal.
Experimental Protocols
Protocol 1: Antagonist Competition Assay to Isolate β2AR-Mediated Effects
This protocol describes a method to differentiate the β2AR-mediated response from the β1AR-mediated off-target response in a functional assay (e.g., cAMP accumulation).
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Cell Culture: Plate cells expressing β1AR and β2AR at a suitable density in a multi-well plate and culture overnight.
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Preparation of Compounds:
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Prepare a stock solution of a selective β1AR antagonist (e.g., Atenolol) in an appropriate vehicle (e.g., DMSO or PBS).
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Prepare a stock solution of this compound in the same vehicle.
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Create a dilution series for this compound.
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Antagonist Pre-treatment:
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Wash the cells gently with a serum-free assay buffer.
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Add the β1AR antagonist at a concentration at least 100-fold higher than its Ki to one set of wells. Add vehicle to a parallel set of wells as a control.
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Incubate for 20-30 minutes at 37°C to ensure receptor binding equilibrium.
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Agonist Stimulation:
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Add the this compound dilution series to both the antagonist-treated and vehicle-treated wells.
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Incubate for the desired period to stimulate a functional response (e.g., 15-30 minutes for cAMP).
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Assay Readout:
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Lyse the cells and measure the functional response (e.g., using a commercial cAMP assay kit).
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Data Analysis:
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Plot the dose-response curves for this compound in the presence and absence of the β1AR antagonist.
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A rightward shift in the potency (EC50) and/or a decrease in the efficacy (Emax) of this compound in the presence of the antagonist indicates that a portion of the original response was due to β1AR activation.
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Visualizations
Caption: this compound on- and off-target signaling pathways.
References
troubleshooting low yield in β2AR crystallization with BI-167107
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yield during the crystallization of the β2-adrenergic receptor (β2AR) in complex with the high-affinity agonist BI-167107.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the crystallization of β2AR?
This compound is a potent and long-acting full agonist for the β2AR.[1][2][3] Its primary role in crystallization is to stabilize the receptor in its active conformation.[1][2] Efforts to crystallize agonist-bound, active-state G protein-coupled receptors (GPCRs) have been challenging due to the inherent instability of this state in the absence of a G protein. This compound's high affinity and slow dissociation rate ensure that the β2AR remains in a stable, homogenous, active conformation, which is crucial for forming well-ordered crystals.
Q2: Why is β2AR crystallization so challenging?
The crystallization of β2AR, like many other GPCRs, is inherently difficult due to several factors:
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Conformational Instability: The β2AR is a dynamic protein that exists in multiple conformational states. Even with an agonist, the receptor can be flexible, which hinders the formation of a stable crystal lattice.
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Low Expression and Instability in Detergents: GPCRs are often expressed at low levels and are unstable when extracted from their native membrane environment with detergents, which are necessary for purification and crystallization.
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Flexible Loops: The β2AR has a long, flexible third intracellular loop (IL3) that can interfere with crystal packing.
Q3: What are some common protein engineering strategies to improve β2AR crystallization success?
To overcome the inherent challenges of β2AR crystallization, several protein engineering techniques have been successfully employed:
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T4 Lysozyme Fusion (β2AR-T4L): Replacing the flexible third intracellular loop (IL3) with T4 lysozyme (T4L) provides a rigid body that facilitates crystal packing and has been instrumental in obtaining high-resolution structures.
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Nanobody Stabilization: The use of a nanobody, such as Nb80, can stabilize the active conformation of the receptor, similar to the effect of a G protein, and has been used to obtain crystal structures of the this compound-bound active state.
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Minimal Cysteine Mutants: To avoid aberrant disulfide bond formation that can lead to heterogeneity, minimal cysteine versions of the receptor are often used.
Q4: What is the Lipidic Cubic Phase (LCP) method and why is it often used for β2AR crystallization?
The Lipidic Cubic Phase (LCP) method provides a more native-like lipid environment for the crystallization of membrane proteins like β2AR. In this method, the purified receptor is mixed with a lipid (e.g., monoolein), forming a viscous, transparent phase. This environment can help to stabilize the receptor and promote the formation of well-ordered crystals. Crystals of β2AR-T4L have been successfully grown using LCP, often yielding better diffraction quality than those grown in traditional detergent-based methods.
Troubleshooting Guide for Low Crystallization Yield
This guide addresses common issues that can lead to a low yield of β2AR crystals when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No crystals or only amorphous precipitate | 1. Suboptimal Protein Quality: The β2AR preparation may be aggregated, misfolded, or degraded. | - Verify Protein Monodispersity: Use size-exclusion chromatography (SEC) to ensure a single, monodisperse peak. - Assess Purity: Run SDS-PAGE to confirm the purity of the receptor. - Confirm Ligand Binding: Perform a radioligand binding assay to ensure the receptor is functional. |
| 2. Inactive this compound: The agonist may have degraded or be of insufficient purity. | - Use Fresh Ligand: Prepare fresh stock solutions of this compound. - Verify Purity: If possible, verify the purity of the compound using analytical methods. | |
| 3. Incorrect Protein-to-Lipid Ratio in LCP: The composition of the lipidic cubic phase is critical for crystal formation. | - Optimize Protein:Lipid Ratio: Screen a range of protein-to-lipid ratios (e.g., 1:1, 1:1.5, 1:2 w/w). | |
| 4. Inappropriate Precipitant Conditions: The concentration of the precipitant (e.g., PEG) or the pH of the buffer may not be optimal. | - Screen a Wide Range of Conditions: Use a sparse matrix screen to test a broad range of precipitants, buffer pH, and salt concentrations. - Fine-tune Promising Conditions: Once initial hits are identified, perform a more detailed grid screen around those conditions. | |
| Small, poorly formed crystals | 1. Rapid Nucleation and Crystal Growth: The level of supersaturation may be too high, leading to the rapid formation of many small crystals. | - Lower Precipitant Concentration: Reduce the concentration of the precipitant to slow down the crystallization process. - Vary Temperature: Experiment with different crystallization temperatures (e.g., 4°C, 20°C). |
| 2. Presence of Minor Heterogeneities: Even small amounts of aggregated or misfolded protein can impede the growth of large, well-ordered crystals. | - Improve Protein Purification: Add an additional purification step, such as ion-exchange chromatography, to remove minor impurities. - Filter Protein Before Crystallization: Pass the purified protein through a 0.22 µm filter immediately before setting up crystallization trials. | |
| 3. Suboptimal Additives: Additives like cholesterol can be crucial for stabilizing the receptor and promoting crystal growth. | - Screen Additives: Test the effect of cholesterol and other additives on crystal quality. Cholesterol has been shown to improve β2AR stability. | |
| Crystals do not diffract well | 1. High Crystal Mosaic Spread: The internal order of the crystal is poor. | - Optimize Crystal Growth Conditions: Slower crystal growth often leads to better-ordered crystals. Try lowering the precipitant concentration or temperature. - Anneal Crystals: In some cases, briefly warming the crystals (a process known as annealing) can improve their diffraction quality. |
| 2. Small Crystal Size: The crystals are too small to produce a strong diffraction pattern. | - Optimize for Larger Crystals: Use micro-seeding to grow larger crystals from smaller initial crystals. - Adjust Drop Ratios: Varying the ratio of protein to reservoir solution can influence crystal size. |
Experimental Protocols
1. Expression and Purification of β2AR-T4L
A common method for producing β2AR for structural studies involves expressing a T4 lysozyme fusion construct (β2AR-T4L) in Sf9 insect cells.
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Expression: Sf9 cells are infected with a recombinant baculovirus encoding the β2AR-T4L construct. Cells are typically harvested 48 hours post-infection.
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Solubilization: The cell membranes are isolated and the receptor is solubilized using a detergent, such as dodecylmaltoside (DDM).
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Affinity Chromatography: The solubilized receptor is first purified using an antibody affinity column (e.g., anti-FLAG M1 antibody resin).
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Ligand Affinity Chromatography: A second affinity step using an antagonist ligand (e.g., alprenolol) coupled to a resin is used to select for properly folded and functional receptor. The receptor is eluted with a competing ligand.
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Size-Exclusion Chromatography (SEC): The final purification step is SEC to ensure the protein is monodisperse and to exchange the buffer for the final crystallization buffer.
2. Lipidic Cubic Phase (LCP) Crystallization of β2AR-T4L with this compound
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Complex Formation: The purified β2AR-T4L is incubated with a molar excess of this compound to ensure saturation of the ligand-binding pocket. If a nanobody is used, it is also added at this stage.
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LCP Formation: The protein-ligand complex is mixed with molten lipid (e.g., monoolein containing 10% cholesterol) in a 1:1.5 protein to lipid ratio (w/w) using a syringe mixer to form the lipidic cubic phase.
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Crystallization Setup: Nanodrops (e.g., 50 nL) of the protein-laden LCP are dispensed onto a glass sandwich plate and overlaid with the precipitant solution.
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Incubation: Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several days to weeks.
Visualizations
Caption: β2AR signaling pathway activated by the agonist this compound.
Caption: Experimental workflow for β2AR crystallization.
Caption: Troubleshooting decision tree for low crystal yield.
References
Technical Support Center: BI-167107 and Nanobody Co-Stabilization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing BI-167107 and nanobodies for co-stabilization experiments, particularly in the context of G protein-coupled receptor (GPCR) structural biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent and long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2][3] Due to its high affinity and slow dissociation rate, it is primarily used as a tool to stabilize the active conformation of the β2AR and other beta-receptors for structural studies, such as X-ray crystallography.[2][3]
Q2: What are nanobodies and why are they used in conjunction with this compound?
A2: Nanobodies are small, single-domain antibody fragments derived from camelid heavy-chain antibodies. They are used in conjunction with agonists like this compound to further stabilize specific conformational states of proteins, particularly flexible membrane proteins like GPCRs. For instance, the nanobody Nb80 has been successfully used to stabilize the active-state β2AR in complex with this compound, mimicking the intracellular binding of a G protein.
Q3: What are the key advantages of using nanobodies for protein stabilization?
A3: Nanobodies offer several advantages for structural biology, including:
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Small size (~15 kDa): This allows them to bind to epitopes that may be inaccessible to larger conventional antibodies.
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High stability: They are often stable under a range of temperatures and pH conditions.
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High affinity and specificity: They can be generated to bind with high affinity and specificity to a particular protein conformation.
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Improved crystallization: They can act as crystallization chaperones by increasing the surface area for crystal contacts and reducing conformational heterogeneity.
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Intracellular expression: Unlike conventional antibodies, nanobodies can be expressed and function within cells.
Q4: Is this compound a selective β2AR agonist?
A4: No, this compound is not a selective β2AR agonist. It also exhibits high-affinity agonist activity at the β1AR and antagonist activity at the α1A receptor. Therefore, its primary recommended use is as a tool for crystallization studies rather than for in vivo pharmacological profiling where selectivity is crucial.
Troubleshooting Guides
Problem 1: Low yield of nanobody expression in E. coli.
| Possible Cause | Suggested Solution |
| Inclusion body formation: The nanobody may be misfolding and aggregating in the cytoplasm, which is a reducing environment unsuitable for disulfide bond formation. | 1. Periplasmic expression: Use a vector with a periplasmic secretion signal (e.g., pelB). The periplasm provides a more oxidizing environment conducive to correct disulfide bond formation. 2. Use engineered E. coli strains: Strains like SHuffle, which have a more oxidizing cytoplasm, can improve the soluble expression of proteins with disulfide bonds. 3. Optimize expression conditions: Lower the induction temperature (e.g., 18-25°C) and IPTG concentration to slow down protein expression and promote proper folding. |
| Codon usage: The nanobody gene sequence may contain codons that are rare in E. coli, leading to translational stalling. | Codon optimization: Synthesize a gene with codons optimized for E. coli expression. |
| Toxicity of the nanobody to E. coli: High-level expression of some nanobodies can be toxic to the host cells. | Tightly controlled expression system: Use an expression system with low basal expression and titratable induction (e.g., pBAD vector with arabinose induction). |
Problem 2: Difficulty in purifying a stable GPCR-agonist-nanobody complex.
| Possible Cause | Suggested Solution |
| GPCR instability after solubilization: GPCRs are inherently unstable once removed from the cell membrane. | 1. Detergent screening: Empirically test a panel of detergents (e.g., DDM, LMNG) to find the one that best maintains the stability of your specific GPCR. 2. Add cholesterol or its analogs: Including cholesterol or cholesteryl hemisuccinate in the purification buffers can help stabilize many GPCRs. |
| Dissociation of the agonist or nanobody: The affinity of the agonist or nanobody may not be high enough to remain bound throughout the purification process. | 1. Use high-affinity ligands: this compound is a good choice due to its very slow off-rate. 2. Include excess ligand: Maintain a concentration of the agonist and nanobody in all purification buffers to favor the bound state. |
| Conformational heterogeneity: The GPCR may exist in multiple conformations, leading to a heterogeneous sample that is difficult to purify and crystallize. | Nanobody selection: Screen for nanobodies that specifically recognize and stabilize the desired conformational state (e.g., the agonist-bound active state). |
Problem 3: Failure to obtain crystals of the GPCR-BI-167107-nanobody complex.
| Possible Cause | Suggested Solution |
| Protein aggregation: The purified complex may be aggregated. | Size-exclusion chromatography (SEC): Use SEC as a final polishing step to isolate the monodisperse complex. Monitor the elution profile carefully. |
| Conformational flexibility: Residual flexibility in the complex can hinder crystal lattice formation. | 1. Protein engineering: Introduce stabilizing mutations into the GPCR or truncate flexible termini. 2. Use of fusion partners: Fusing a soluble protein like T4 lysozyme (T4L) into a flexible intracellular loop of the GPCR can provide a larger, more rigid surface for crystallization. |
| Inappropriate crystallization conditions: The screen of crystallization conditions may not have been broad enough. | Lipidic cubic phase (LCP) crystallization: This method is often more successful for membrane proteins than traditional vapor diffusion as it provides a more native-like environment. |
Quantitative Data Summary
Table 1: Binding and Activity Parameters of this compound
| Parameter | Value | Receptor/Assay | Reference |
| Kd | 84 pM | β2AR | |
| IC50 | 3.2 nM | β1AR (agonist radioligand) | |
| IC50 | 32 nM | α1A (antagonist radioligand) | |
| EC50 (cAMP accumulation) | 0.05 nM | β2AR | |
| Dissociation half-life (t1/2) | ~30 hours | β2AR |
Experimental Protocols
Protocol 1: Generation of Conformation-Specific Nanobodies against a GPCR
This protocol provides a general workflow for generating nanobodies that stabilize a GPCR in a specific conformational state, such as the this compound-bound active state.
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Antigen Preparation:
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Express and purify the target GPCR.
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To generate active-state specific nanobodies, stabilize the GPCR in its active conformation by incubating it with a saturating concentration of a high-affinity agonist like this compound.
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For immunization, the purified and stabilized GPCR can be used. Alternatively, membrane extracts from cells overexpressing the GPCR can be used as the antigen.
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Llama Immunization and Library Construction:
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Immunize a llama or alpaca with the prepared antigen over a period of several weeks.
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After the final immunization, collect peripheral blood lymphocytes.
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Extract total RNA and perform reverse transcription to generate cDNA.
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Amplify the VHH (nanobody) encoding sequences by PCR.
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Clone the VHH library into a phage display vector.
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Phage Display Selection (Biopanning):
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Immobilize the purified, conformationally stabilized GPCR on a solid support (e.g., magnetic beads or ELISA plates).
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Incubate the phage-displayed VHH library with the immobilized GPCR. To select for conformation-specific nanobodies, perform this step in the presence of the stabilizing ligand (e.g., this compound).
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Wash away non-specifically bound phages.
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Elute the specifically bound phages.
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Amplify the eluted phages by infecting E. coli.
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Repeat the selection process for 2-4 rounds to enrich for high-affinity binders.
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Screening and Characterization:
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After the final round of panning, screen individual clones for binding to the target GPCR by ELISA or flow cytometry.
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To identify conformation-specific binders, test binding in the presence and absence of the stabilizing ligand.
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Sequence the VHH genes of the positive clones.
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Express and purify the selected nanobodies.
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Characterize their binding affinity and kinetics using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
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Functionally assess their ability to stabilize the desired GPCR conformation.
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Visualizations
Caption: GPCR signaling pathway with agonist and nanobody interaction.
Caption: Experimental workflow for co-stabilization and structure determination.
References
dealing with BI-167107 degradation in solution
Welcome to the technical support center for BI-167107. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this compound, with a focus on issues related to its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage recommendations, please refer to the table below.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors, including compound degradation. Degradation of this compound in solution can lead to a decrease in its effective concentration and the formation of inactive or even interfering byproducts. It is also important to consider experimental variability, such as pipetting errors, cell passage number, and reagent quality.
Q3: I suspect my this compound stock solution has degraded. How can I confirm this?
A3: The most definitive way to confirm degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact compound from its degradation products and provide quantitative data on its purity. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Q4: Can I do anything to prevent the degradation of this compound in my experiments?
A4: Yes, several measures can be taken to minimize degradation. These include adhering to recommended storage conditions, preparing fresh working solutions for each experiment, avoiding repeated freeze-thaw cycles, and protecting solutions from light. For sensitive experiments, using a recently prepared stock solution is advisable.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Cell-Based Assay
Potential Cause: Degradation of this compound in the stock solution or in the final assay medium.
Troubleshooting Steps:
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Prepare Fresh Solutions: Prepare a new stock solution of this compound from the powder form. Also, prepare fresh working dilutions in your assay medium immediately before use.
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Evaluate Solvent Quality: Ensure the DMSO used for the stock solution is of high purity and anhydrous. DMSO is hygroscopic and absorbed water can contribute to hydrolysis of the compound over time.
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Check Assay Conditions: Assess the pH and temperature of your assay medium. Extremes in pH and elevated temperatures can accelerate the degradation of small molecules.
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Perform a Control Experiment: Compare the activity of a freshly prepared this compound solution with an older stock solution in a parallel experiment. A significant difference in potency would suggest degradation of the older stock.
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
Potential Cause: Formation of degradation products from this compound.
Troubleshooting Steps:
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Review Storage and Handling: Scrutinize the storage history of the sample, including temperature, exposure to light, and the age of the solution.
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Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it immediately to establish a baseline chromatogram.
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Consider Potential Degradation Pathways: Based on the structure of this compound, which contains catechol and amine functionalities, consider potential degradation pathways such as oxidation and hydrolysis. This can help in the tentative identification of degradation products.
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Conduct a Forced Degradation Study: To confirm that the unexpected peaks are indeed degradation products, you can perform a forced degradation study as detailed in the experimental protocols section.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Potential Degradation Pathways for this compound
| Degradation Type | Susceptible Functional Group(s) | Potential Conditions |
| Oxidation | Catechol | Presence of oxygen, exposure to light, metal ions |
| Hydrolysis | Amine, Ether-like linkages | Acidic or basic pH, presence of water |
| Photodegradation | Aromatic rings | Exposure to UV or visible light |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.
Materials:
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This compound
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DMSO (anhydrous, high purity)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC or LC-MS system
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pH meter
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Incubator
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Photostability chamber
Methodology:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Set Up Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µM.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µM.
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Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µM.
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Thermal Degradation: Place an aliquot of the 100 µM solution (in a neutral buffer) in an incubator at 60°C.
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Photodegradation: Expose an aliquot of the 100 µM solution (in a neutral buffer) to light in a photostability chamber.
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Control: Keep an aliquot of the 100 µM solution (in a neutral buffer) at room temperature, protected from light.
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Incubation: Incubate all solutions for a defined period (e.g., 24, 48, and 72 hours).
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Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC or LC-MS.
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Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the emergence of new peaks, which represent degradation products.
Protocol 2: β2-Adrenergic Receptor (β2AR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the β2AR.
Materials:
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Cell membranes expressing β2AR
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Radioligand (e.g., [³H]-dihydroalprenolol)
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This compound
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
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Scintillation cocktail
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Scintillation counter
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Glass fiber filters
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Filtration apparatus
Methodology:
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Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.
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Assay Setup: In a 96-well plate, combine the β2AR-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known β2AR antagonist).
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation issues.
Caption: Simplified signaling pathway of this compound at the β2-adrenergic receptor.
Caption: Workflow for conducting a forced degradation study of this compound.
Technical Support Center: Optimizing BI-167107 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the incubation time in binding assays involving BI-167107. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it unique in binding assays?
This compound is a potent, high-affinity full agonist for the β2-adrenergic receptor (β2AR).[1][2][3][4] Its most critical feature for assay design is its exceptionally slow dissociation rate, with a dissociation half-life (t½) of over 30 hours.[2] This means that once bound to the receptor, it comes off very slowly. This property was instrumental in its use for stabilizing the active state of the β2AR for structural studies.
Q2: Why is determining the correct incubation time so critical for this compound?
To accurately determine the binding affinity (Kd) or inhibitor constants (Ki), the binding reaction must reach equilibrium. Due to this compound's very slow dissociation kinetics, a significantly longer incubation time is required to achieve this steady state compared to ligands with faster off-rates. Using an incubation time that is too short will result in an underestimation of the true binding affinity.
Q3: What is the theoretical basis for determining the incubation time?
The time to reach equilibrium is determined by the ligand's dissociation rate constant (k_off). A common rule of thumb is to incubate for a period equivalent to five half-lives (5 x t½) of the dissociation reaction to ensure that the binding is >97% at equilibrium. Given this compound's dissociation half-life of over 30 hours, reaching full equilibrium could theoretically take more than 150 hours.
Q4: Is it practical to incubate for over 150 hours? What is a more feasible approach?
Incubating for such an extended period is often impractical due to potential degradation of the receptor, radioligand, and other assay components. The most practical approach is to perform an association kinetics (time-course) experiment. This involves measuring the specific binding at multiple time points to empirically determine when a stable plateau is reached for your specific assay conditions.
Q5: I am using an unlabeled this compound in a competition assay with a radiolabeled antagonist. Does the long dissociation rate of this compound still matter?
Yes. Even when used as a competitor, the slow binding kinetics of this compound mean it will take a long time to displace the radioligand and reach a three-way equilibrium between the receptor, radioligand, and competitor. The incubation time for competition assays must be sufficient to allow this equilibrium to be established.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Specific Binding | Incubation Time Too Short: The binding reaction has not reached equilibrium, especially critical for the slow-binding this compound. | Action: Perform a time-course (association kinetics) experiment to determine the time required to reach a binding plateau. Extend incubation times accordingly. |
| Receptor Degradation: Long incubation times at physiological temperatures can lead to receptor denaturation. | Action: Assess receptor stability over the planned incubation period. Consider running the assay at a lower temperature (e.g., room temperature or 4°C), but be aware this will further slow the association rate, requiring even longer incubation. | |
| Incorrect Ligand Concentration: Inaccurate dilution or degradation of the radioligand. | Action: Verify the concentration and purity of your radioligand stock. Ensure proper storage to prevent degradation. | |
| High Non-Specific Binding (NSB) | Incubation Time Too Long: While necessary for equilibrium, excessively long incubations can sometimes increase NSB. | Action: In your time-course experiment, identify the earliest time point at which the specific binding plateau is reached and use this as your optimal incubation time. |
| Hydrophobic Interactions: The radioligand may be binding to the filter, plate, or lipids in the membrane preparation. | Action: Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. Pre-soaking filters in a solution like polyethyleneimine (PEI) can also reduce binding to the filter itself. | |
| Inappropriate Radioligand Concentration: Using too high a concentration of radioligand can increase NSB. | Action: Use a radioligand concentration at or below its Kd value for the receptor. | |
| Inconsistent or Irreproducible Results | Assay Not at Equilibrium: The most likely cause when working with this compound. | Action: Re-evaluate and confirm your optimal incubation time with a rigorous time-course experiment. Ensure this time is used consistently across all related experiments. |
| Variable Reagent Quality: Degradation of receptor preparation or ligands between experiments. | Action: Prepare fresh reagents. Aliquot and store membrane preparations and ligands at -80°C to ensure consistency. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This experiment measures the specific binding of a radioligand at various time points to identify when equilibrium is reached.
Materials:
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Receptor Source: Membrane preparation from cells or tissues expressing the β2-adrenergic receptor.
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Radioligand: A suitable radiolabeled antagonist for the β2AR (e.g., [³H]-Dihydroalprenolol) at a concentration at or below its Kd.
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Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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Unlabeled Competitor (for NSB): A high concentration (1000x Kd of the competitor) of a known β2AR antagonist (e.g., Propranolol) to define non-specific binding.
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Wash Buffer: Ice-cold Binding Buffer.
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Apparatus: 96-well plates, filter mats (e.g., GF/B), cell harvester, scintillation counter, and scintillation fluid.
Methodology:
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Preparation: Dilute the receptor membrane preparation in ice-cold binding buffer to the desired concentration. Dilute the radioligand to its final assay concentration.
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Assay Setup: Prepare triplicate wells for each time point in a 96-well plate.
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Total Binding Wells: Add 50 µL of binding buffer.
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Non-Specific Binding (NSB) Wells: Add 50 µL of the unlabeled competitor solution.
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Add Receptor: Add 100 µL of the diluted membrane preparation to all wells.
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Initiate Reaction: Start the binding reaction by adding 50 µL of the diluted radioligand to all wells. The final volume is 200 µL.
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Incubation: Incubate the plate at the desired temperature (e.g., 30°C).
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Time-Course Sampling: At each designated time point (e.g., 15, 30, 60, 120, 240, 480 minutes, and potentially longer points like 12, 24, 36, and 48 hours), stop the reaction.
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Harvesting: Rapidly transfer the contents of the wells to a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
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Quantification: Dry the filter mat, place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
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Data Analysis:
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Calculate the average CPM for the Total Binding and NSB replicates at each time point.
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Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
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Plot Specific Binding (Y-axis) against Time (X-axis). The optimal incubation time is the point at which the curve reaches a stable plateau.
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Example Data: Association Kinetics
| Incubation Time (min) | Total Binding (Avg. CPM) | NSB (Avg. CPM) | Specific Binding (CPM) |
| 15 | 1850 | 210 | 1640 |
| 30 | 3400 | 225 | 3175 |
| 60 | 5950 | 240 | 5710 |
| 120 | 9100 | 255 | 8845 |
| 240 | 11500 | 260 | 11240 |
| 480 | 12450 | 270 | 12180 |
| 720 (12h) | 12600 | 280 | 12320 |
| 1440 (24h) | 12650 | 290 | 12360 |
In this example, a plateau is reached between 480 and 720 minutes. An incubation time of 12 hours would be appropriate.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the key biological pathway for this compound and the logical workflows for troubleshooting and experimentation.
Caption: Simplified signaling cascade initiated by this compound binding to the β2AR.
Caption: Experimental workflow for an association kinetics experiment.
References
Technical Support Center: BI-167107 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing BI-167107 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential challenges, with a focus on preventing and overcoming issues related to compound aggregation and solubility.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary application in research? | This compound is a high-affinity, full agonist for the β2-adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[1] It is also a potent agonist for the β1-adrenergic receptor (β1AR) and exhibits antagonist activity at the α1A-adrenergic receptor.[2][3][4] Its primary use in research is to stabilize the active conformation of β-adrenergic receptors, facilitating structural biology studies such as X-ray crystallography.[2] |
| What are the known off-target activities of this compound? | Besides its high affinity for β1AR and β2AR, this compound also shows activity as an antagonist at the α1A-adrenergic receptor. |
| What is the recommended solvent and storage condition for this compound? | This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 75 mg/mL, though ultrasonication may be required to achieve complete dissolution. For long-term storage, it is recommended to store the compound as a powder at -20°C. |
Troubleshooting Guide: Overcoming Aggregation and Solubility Issues
While this compound is a valuable tool, like many small molecules, its effectiveness can be compromised by poor solubility or aggregation in aqueous experimental buffers. These issues can lead to inaccurate and irreproducible results. This guide provides a systematic approach to prevent and troubleshoot these problems.
Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.
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Cause: This is a common phenomenon known as "solubility crash." this compound is highly soluble in DMSO but may become supersaturated and precipitate when rapidly diluted into an aqueous buffer where its solubility is significantly lower.
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Solutions:
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Optimize Solvent Concentration: Ensure the final concentration of DMSO in your experimental buffer is as low as possible, ideally below 0.5%, to minimize its effect on the assay and the solubility of this compound.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.
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Pre-warm the Buffer: The solubility of some compounds increases with temperature. Pre-warming your aqueous buffer to the experimental temperature before adding the this compound stock may improve solubility.
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Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that promote precipitation.
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Issue 2: Time-dependent precipitation or aggregation during the experiment.
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Cause: Changes in temperature, pH, or interactions with other components in the assay buffer over time can lead to the gradual aggregation of this compound.
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Solutions:
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Incorporate Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1%), can help to maintain the solubility of small molecules and prevent aggregation. It is crucial to ensure the chosen detergent does not interfere with the biological assay.
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Use of Carrier Proteins: The inclusion of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-1 mg/mL in the assay buffer can help to prevent the aggregation of small molecules.
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pH and Buffer Optimization: The solubility of a compound can be highly dependent on the pH of the solution. If possible, assess the stability of this compound in different buffer systems and at various pH values to identify the optimal conditions for your experiment.
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Issue 3: Inconsistent or non-reproducible experimental results.
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Cause: The formation of sub-visible aggregates can lead to significant variability in experimental outcomes. These aggregates can scatter light, interfere with optical measurements, and non-specifically interact with proteins, leading to artifacts.
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Solutions:
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Visual Inspection: Always visually inspect your solutions for any signs of precipitation or turbidity before and during your experiment.
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Dynamic Light Scattering (DLS): DLS is a sensitive technique that can detect the presence of small aggregates in a solution. If you suspect aggregation is an issue, DLS can be used to confirm their presence and assess the effectiveness of your troubleshooting strategies.
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Centrifugation: Before use, centrifuge your diluted this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any pre-existing aggregates. Use the supernatant for your experiment.
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Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, high-purity DMSO, ultrasonic bath.
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Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
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Protocol 2: Dilution of this compound for In Vitro Assays
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Materials: Prepared this compound stock solution, pre-warmed aqueous assay buffer (with or without detergent/carrier protein as optimized).
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Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentration.
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During each dilution step, add the this compound solution to the buffer while gently vortexing.
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Visually inspect the final solution for any signs of precipitation.
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For critical experiments, it is recommended to prepare the final dilution fresh just before use.
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Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2AR agonist, primarily activates the Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. In some contexts, the β2AR can also couple to Gi, which inhibits adenylyl cyclase.
Caption: Canonical Gs-coupled β2-adrenergic receptor signaling pathway activated by this compound.
Troubleshooting Workflow for Aggregation Issues
This workflow provides a logical sequence of steps to diagnose and resolve potential aggregation of this compound in your experiments.
Caption: A step-by-step workflow for troubleshooting potential aggregation issues with this compound.
References
Validation & Comparative
A Comparative Guide to β2AR Activation: BI-167107 versus Isoproterenol
An objective analysis for researchers, scientists, and drug development professionals on the pharmacological profiles of two key β2-adrenergic receptor agonists.
The β2-adrenergic receptor (β2AR), a prototypical G-protein coupled receptor (GPCR), is a critical drug target for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its activation triggers downstream signaling cascades that lead to therapeutic effects such as bronchodilation. This guide provides a detailed comparison of two significant β2AR agonists: the classic, non-selective agonist Isoproterenol and the high-affinity, selective agonist BI-167107. The focus is on their distinct mechanisms of action, particularly concerning G-protein (Gs) signaling versus β-arrestin recruitment, a concept known as biased agonism.
Comparative Analysis of Agonist Performance
Isoproterenol is a full agonist that robustly activates both the Gs-cAMP pathway, responsible for bronchodilation, and the β-arrestin pathway, which is involved in receptor desensitization and internalization. In contrast, this compound was engineered as a high-affinity, slow-dissociating agonist primarily to stabilize the active Gs-bound conformation of the β2AR for structural biology studies.[1][2] This design has resulted in a pharmacological profile that is strongly biased towards the Gs pathway with minimal engagement of the β-arrestin pathway.
Quantitative Signaling Profile
The following tables summarize the quantitative data for this compound and Isoproterenol, highlighting their differences in binding affinity, Gs-mediated cAMP production, and β-arrestin recruitment. Isoproterenol is used as the reference full agonist for calculating maximal response (Emax).
| Compound | Binding Affinity (Kd) | Reference Cell Line |
| This compound | 84 pM[2][3] | Sf9 insect cells |
| Isoproterenol | ~250 nM (Ki) | HEK293 |
Table 1: Comparative Binding Affinity. This compound exhibits significantly higher affinity for the β2AR compared to Isoproterenol.
| Compound | Potency (EC50) | Efficacy (Emax % of Iso) | Reference Cell Line |
| This compound | 0.05 nM[2] | Full Agonist (~100%) | HEK293 |
| Isoproterenol | 69.2 nM | 100% (Reference) | HEK293 |
Table 2: Gs-cAMP Signaling Pathway Activation. Both compounds are potent full agonists for cAMP production, with this compound showing exceptional potency.
| Compound | Potency (EC50) | Efficacy (Emax % of Iso) | Reference Cell Line |
| This compound | Minimal activity | Minimal activity | HEK293 |
| Isoproterenol | 52.5 nM | 100% (Reference) | CHO-K1 |
Table 3: β-Arrestin 2 Recruitment. Isoproterenol is a potent, full agonist for β-arrestin recruitment, while this compound shows minimal to no activity, demonstrating its Gs-bias.
Visualization of Signaling and Experimental Design
To better illustrate the concepts and processes discussed, the following diagrams were generated using Graphviz.
Experimental Methodologies
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed protocols for the key experiments.
cAMP Accumulation Assay (HTRF)
This assay quantifies the production of cyclic AMP, the second messenger of Gs protein activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a common, high-throughput method.
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Cell Culture and Seeding: Human Embryonic Kidney 293 (HEK293) cells, which endogenously express the β2AR, are cultured under standard conditions (37°C, 5% CO2). Cells are harvested and seeded into a 384-well white plate at a density of approximately 5,000-10,000 cells per well and incubated overnight.
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Agonist Stimulation: A serial dilution of the agonists (this compound or Isoproterenol) is prepared in stimulation buffer. The cell culture medium is removed, and cells are incubated with the agonist dilutions for 30 minutes at room temperature.
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Lysis and Detection: The HTRF lysis buffer and detection reagents (cAMP-d2 acceptor and anti-cAMP antibody conjugated to a Europium cryptate donor) are added to the wells.
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Incubation and Reading: The plate is incubated for 60 minutes at room temperature to allow for reagent binding. The plate is then read on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
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Data Analysis: The ratio of the two emission wavelengths is calculated and used to determine the concentration of cAMP produced. These values are plotted against agonist concentration to generate dose-response curves and calculate EC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter)
This assay measures the interaction between the activated β2AR and β-arrestin. The DiscoverX PathHunter system, based on enzyme fragment complementation, is a widely used platform.
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Cell Culture and Seeding: A stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, is engineered to co-express the β2AR fused to a ProLink (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Cells are seeded into a 384-well white plate at an appropriate density and incubated overnight.
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Agonist Stimulation: A serial dilution of the agonists is prepared. The cell culture medium is removed, and cells are stimulated with the agonist dilutions for 90 minutes at 37°C.
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Detection: The PathHunter Detection Reagent, containing the chemiluminescent substrate for β-galactosidase, is added to each well.
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Incubation and Reading: The plate is incubated for 60 minutes at room temperature to allow for the enzymatic reaction to develop. The chemiluminescent signal is then read on a standard plate luminometer.
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Data Analysis: The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment. These values are plotted against agonist concentration to determine EC50 and Emax.
Conclusion
The comparison between this compound and Isoproterenol provides a clear illustration of biased agonism at the β2AR.
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Isoproterenol acts as a conventional, balanced full agonist , potently activating both the therapeutically relevant Gs-cAMP pathway and the β-arrestin pathway, which can lead to receptor desensitization and potential side effects with long-term use.
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This compound functions as a potent Gs-biased agonist . Its unique properties—high affinity, slow dissociation, and profound bias for Gs activation over β-arrestin recruitment—make it an invaluable tool for structural biology and for dissecting the downstream consequences of Gs-specific signaling. The structural insights gained from the this compound-β2AR-Gs complex have been fundamental to understanding GPCR activation mechanisms.
For drug development professionals, the profile of this compound highlights the potential of designing biased agonists to selectively engage desired signaling pathways, potentially leading to therapies with improved efficacy and a better side-effect profile. For researchers, this compound serves as a precise tool to investigate the physiological and pathological roles of Gs-mediated signaling in isolation from β-arrestin-dependent pathways.
References
A Comparative Guide to the Receptor Binding of BI-167107 and Salmeterol
This guide provides a detailed comparison of the receptor binding characteristics of two significant β2-adrenergic receptor (β2AR) agonists: BI-167107 and salmeterol. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes the relevant signaling pathway to offer a comprehensive understanding of their molecular interactions.
Introduction
This compound is a potent, high-affinity full agonist of the β2-adrenergic receptor, recognized for its exceptionally slow dissociation kinetics, which contribute to its long-acting profile[1][2][3]. Salmeterol, a widely prescribed long-acting β2-agonist (LABA) for asthma and COPD, is characterized as a partial agonist with high receptor subtype selectivity[4][5]. Understanding the distinct binding properties of these two compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics targeting the β2AR.
Quantitative Receptor Binding Data
The following table summarizes the key quantitative parameters defining the binding of this compound and salmeterol to the β2-adrenergic receptor.
| Parameter | This compound | Salmeterol | Reference(s) |
| Binding Affinity (Kd) | 84 pM | 1 - 2 nM | |
| Dissociation Half-Life (t½) | 30 hours | Long duration of action (up to 12 hours) | |
| Receptor Selectivity | Not a selective β2 agonist; also active at β1AR (IC50 = 3.2 nM) and α1A (IC50 = 32 nM) | High β2AR selectivity (1400- to 3000-fold over β1AR) | |
| Agonist Type | Full Agonist | Partial Agonist |
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays. Below is a generalized protocol representative of the methodology used to determine the binding affinity and kinetics of ligands like this compound and salmeterol for the β2-adrenergic receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (like this compound or salmeterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
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Cell Membranes: Membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., HEK293 or Sf9 cells).
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Radioligand: A high-affinity β2AR radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol ([125I]-CYP).
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Test Compounds: this compound and salmeterol.
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Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
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Binding Buffer: Typically a buffer such as Tris-HCl or HEPES at physiological pH, containing ions like MgCl2.
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Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
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Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
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Reaction Setup: In a multi-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or salmeterol).
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Total and Non-specific Binding: For each experiment, include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist).
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Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
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Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
Both this compound and salmeterol exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This initiates a downstream signaling cascade, primarily involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including smooth muscle relaxation in the airways.
Salmeterol is known to be a biased agonist, showing a preference for the Gs-mediated signaling pathway over the β-arrestin-mediated pathway, which is involved in receptor desensitization and internalization. This bias may contribute to its prolonged therapeutic effect.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Conclusion
This compound and salmeterol, while both long-acting β2AR agonists, exhibit distinct receptor binding profiles. This compound is a non-selective, full agonist with extremely high affinity and a remarkably slow dissociation rate. In contrast, salmeterol is a highly selective partial agonist whose prolonged action is attributed to its lipophilicity and interaction with an exosite on the β2AR. These differences in their molecular interactions with the receptor likely underlie their unique pharmacological properties and clinical efficacy. The experimental methodologies and signaling pathways described herein provide a foundational understanding for further research and development in the field of adrenergic receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the dynamic process of β2-adrenergic receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Efficacy of BI-167107 and Other Long-Acting Beta-Agonists
This guide provides a detailed comparison of the preclinical efficacy of BI-167107, a potent β2-adrenergic receptor (β2AR) agonist, with other long-acting beta-agonists (LABAs) commonly used in research and for the treatment of respiratory diseases. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate an objective comparison.
This compound is a high-affinity, full agonist of the β2AR.[1] It was developed as a third-generation LABA and is noted for its high potency and slow dissociation from the receptor.[2] However, it is important to note that this compound is not a selective β2AR agonist, as it also exhibits high agonistic activity at the β1AR and some antagonistic activity at the α1A receptor.[2][3] Its primary application in research has been as a tool to stabilize and crystallize the β2AR in its active state.[3]
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the in vitro pharmacological properties of this compound in comparison to other LABAs. Data has been compiled from various preclinical studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki or Kd, nM) | cAMP Accumulation (EC50, nM) | Gs Protein Activation (pEC50) |
| This compound | 0.084 (Kd) | 0.05 | 7.7 ± 0.1 |
| Salmeterol | Subnanomolar (Comparable to Vilanterol) | - | 7.2 ± 0.1 |
| Formoterol | Lower than Vilanterol and Salmeterol | - | 7.9 ± 0.1 |
| Indacaterol | Lower than Vilanterol and Salmeterol | - | - |
| Olodaterol | Lower than Vilanterol and Salmeterol | - | - |
| Vilanterol | Subnanomolar (Comparable to Salmeterol) | - | - |
Note: Gs Protein Activation data for this compound, Salmeterol, and Formoterol are from Harwood et al. (2025) and represent the potency in a NanoBRET-based biosensor assay.
Table 2: Receptor Selectivity Profile
| Compound | β1AR Activity (IC50, nM) | α1A Receptor Activity (IC50, nM) |
| This compound | 3.2 (agonist) | 32 (antagonist) |
| Vilanterol | Similar selectivity to Salmeterol over β1AR | - |
| Salmeterol | Similar selectivity to Vilanterol over β1AR | - |
| Formoterol | Lower selectivity for β2AR over β1AR than Vilanterol and Salmeterol | - |
| Indacaterol | Lower selectivity for β2AR over β1AR than Vilanterol and Salmeterol | - |
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to the heterotrimeric Gs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
References
A Structural Showdown: β2AR in Complex with Agonist BI-167107 versus Inverse Agonist Carazolol
A Comparative Guide for Researchers in GPCR Structural Biology and Drug Development
The β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR), serves as a critical target for therapeutics aimed at treating asthma and other respiratory diseases. Understanding the structural dynamics of β2AR upon binding to different ligands is paramount for the rational design of novel drugs. This guide provides a detailed structural and functional comparison of the β2AR bound to the full agonist BI-167107 and the inverse agonist carazolol, highlighting the key conformational changes that dictate receptor activation and inactivation.
Quantitative Comparison of Ligand Binding and Receptor Activation
The binding affinities and functional effects of this compound and carazolol on the β2AR are markedly different, reflecting their opposing pharmacological activities. This compound is a high-affinity full agonist, while carazolol is a potent inverse agonist.
| Parameter | This compound | Carazolol | Reference |
| PDB ID | 4LDE, 3P0G, 6N48 | 2RH1, 5X7D, 5JQH | [1][2] |
| Ligand Type | Full Agonist | Inverse Agonist | [3][4] |
| Binding Affinity (Kd) | 84 pM | Picomolar range | [3] |
| Effect on Receptor | Stabilizes the active conformation, promoting G protein coupling and downstream signaling. | Stabilizes the inactive conformation, reducing basal receptor activity. | |
| Key Structural Feature | Induces a large outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). | Maintains TM6 in an inward, inactive position. |
Structural Comparison: The Molecular Switch of β2AR Activation
The crystal structures of β2AR in complex with this compound and carazolol reveal the profound conformational rearrangements that accompany receptor activation. The most significant difference lies in the positioning of transmembrane helix 6 (TM6).
This compound-Bound Active State: In the active state stabilized by the full agonist this compound and an intracellular binding partner (such as a G protein or an engineered nanobody), the cytoplasmic end of TM6 undergoes a dramatic outward movement of approximately 14 Å. This conformational change opens up a binding cavity on the intracellular side of the receptor, allowing for the engagement and activation of G proteins, thereby initiating downstream signaling cascades. The binding of this compound involves interactions with key residues in the transmembrane core, which allosterically triggers this large-scale movement of TM6.
Carazolol-Bound Inactive State: In contrast, the binding of the inverse agonist carazolol locks the β2AR in an inactive conformation. In this state, TM6 remains in an inward position, sterically hindering the coupling of G proteins. Carazolol binding to the orthosteric pocket stabilizes a network of interactions that maintains the receptor in a ground state, thereby preventing both basal and agonist-induced activity.
Experimental Protocols
Crystallization of the β2AR-BI-167107-Nanobody Complex
This protocol is based on the methods described for obtaining the crystal structure of the active-state β2AR.
-
Protein Expression and Purification: Human β2AR with a T4 lysozyme fusion (β2AR-T4L) is expressed in Sf9 insect cells using a baculovirus system. The receptor is solubilized in dodecyl-β-D-maltoside (DDM) and purified using antibody affinity chromatography followed by size-exclusion chromatography. The conformation-specific nanobody (e.g., Nb80) is expressed in E. coli and purified.
-
Complex Formation: Purified β2AR-T4L is incubated with a molar excess of this compound to ensure saturation. The purified nanobody is then added to the agonist-bound receptor to form a stable complex.
-
Crystallization: The β2AR-T4L-BI-167107-Nb80 complex is concentrated and reconstituted into a lipidic cubic phase (LCP) by mixing with monoolein. Crystallization trials are set up using the LCP-FRAP (Fluorescence Recovery After Photobleaching) method to identify conditions that yield well-diffracting crystals.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of ligands for the β2AR, adapted from general radioligand binding procedures.
-
Membrane Preparation: Membranes from cells expressing β2AR (e.g., HEK293 or Sf9 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol), and varying concentrations of the competing ligand (this compound or carazolol).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. After drying, a scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competing ligand, from which the inhibition constant (Ki) can be calculated.
References
Validating BI-167107 Binding to the β2-Adrenergic Receptor Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of the high-affinity β2-adrenergic receptor (β2AR) agonist, BI-167107, with alternative agonists. We delve into the validation of its binding mechanism through mutagenesis studies, supported by experimental data and detailed protocols.
This compound is a potent full agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family, with a high affinity demonstrated by a dissociation constant (Kd) of 84 pM.[1] Its efficacy and slow dissociation kinetics have made it a valuable tool for structural studies, notably in the crystallization of the active state of the β2AR.[2][3] Understanding the molecular interactions that govern this high-affinity binding is crucial for the rational design of novel therapeutics targeting the β2AR for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The Critical Role of Serine Residues in Agonist Binding
Structural and mutagenesis studies have consistently highlighted the importance of a cluster of serine residues within the fifth transmembrane domain (TM5) of the β2AR for the binding and activation by catecholamine agonists.[4][5] Specifically, Ser203, Ser204, and Ser207 have been identified as key interaction points. It is proposed that the hydroxyl groups of catecholamine agonists form hydrogen bonds with the hydroxyl side chains of these serine residues. For instance, the meta-hydroxyl group of an agonist is thought to interact with Ser204, while the para-hydroxyl group interacts with Ser207.
Validating this compound Interaction with Mutagenesis
While direct mutagenesis studies specifically quantifying the impact of Ser203, Ser204, and Ser207 mutations on this compound binding are not extensively documented in publicly available literature, the crystal structure of the this compound-bound β2AR (PDB: 3P0G) strongly suggests interaction with this serine cluster. Based on the well-established role of these residues in binding other catecholamine agonists, it is highly probable that mutating these serines to a non-polar amino acid like alanine would significantly reduce the binding affinity of this compound.
The logical relationship for validating binding through mutagenesis is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Identification of two serine residues involved in agonist activation of the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ser203 as well as Ser204 and Ser207 in fifth transmembrane domain of the human beta2-adrenoceptor contributes to agonist binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-167107 Demonstrates Superior Stabilization of the β2-Adrenergic Receptor Active State Compared to Formoterol
A detailed analysis of experimental data reveals that BI-167107, a high-affinity full agonist, exhibits a markedly greater capacity to stabilize the active conformation of the β2-adrenergic receptor (β2AR) than the long-acting β2-agonist formoterol. This enhanced stabilization is attributed to its higher potency, significantly slower dissociation rate, and distinct interactions within the receptor's binding pocket, as elucidated by cryogenic electron microscopy (cryo-EM) studies.
This compound was specifically developed to facilitate the structural determination of the active state of the β2AR due to its exceptional potency and slow dissociation kinetics.[1] This makes it an invaluable tool for biophysical and structural studies. In contrast, formoterol, while an effective long-acting bronchodilator for conditions like asthma, displays a weaker affinity and lower potency for the β2AR.[2][3]
Quantitative Comparison of Agonist Properties
The differing abilities of this compound and formoterol to stabilize the active β2AR are underscored by their distinct pharmacological profiles. This compound binds to the receptor with a dissociation constant (Kd) in the picomolar range and exhibits a remarkably long dissociation half-life of over 30 hours.[1][4] This prolonged receptor occupancy ensures a sustained active state. Formoterol also demonstrates high affinity, but to a lesser extent than this compound.
| Parameter | This compound | Formoterol | Reference |
| Binding Affinity (Kd) | 84 pM | Weaker than this compound | |
| Binding Affinity (pKi) | 9.20 ± 0.08 | Not explicitly stated, but lower than this compound | |
| Dissociation Half-life (t½) | > 30 hours | Not explicitly stated, but shorter than this compound | |
| G-protein Activation (cAMP EC50) | 0.05 nM | Lower potency than this compound |
Structural Insights from Cryo-EM
Cryo-electron microscopy has provided high-resolution structures of the β2AR in complex with both this compound and formoterol, coupled to the stimulatory G protein (Gs). These structures reveal key differences in the interactions of the two agonists within the orthosteric binding pocket.
The this compound-bound β2AR-Gs complex structure shows that this compound interacts with 13 amino acid residues in the binding pocket. In contrast, formoterol interacts with only ten amino acid residues. Notably, in the formoterol-bound structure, the side chains of serine 204 (S2045.43) and asparagine 293 (N2936.55) rotate away from the ligand, precluding stabilizing interactions that are present in the this compound-bound structure. These structural differences likely contribute to the lower affinity of formoterol compared to this compound.
The structural variations induced by the two agonists extend to the G-protein coupling interface. The hydrophobic pocket between the β2AR and the Gαs subunit is crucial for GDP release and stabilization of the nucleotide-free complex. In the formoterol-bound structure, this hydrophobic interaction is attenuated compared to the this compound-bound complex, which may impact subsequent signal transduction.
Experimental Methodologies
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity of ligands for a receptor.
Saturation Binding Assay Protocol: This assay determines the total number of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the β2AR.
-
Assay Setup: In a 96-well plate, add increasing concentrations of a radiolabeled ligand (e.g., [3H]-CGP-12177) to the membrane preparation. For non-specific binding determination, a parallel set of wells is prepared with the addition of a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay Protocol: This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., this compound or formoterol).
-
Membrane Preparation: Prepare cell membranes expressing the β2AR.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled competitor (this compound or formoterol) to the membrane preparation.
-
Incubation: Incubate the plate to reach equilibrium.
-
Filtration and Washing: Perform filtration and washing as described for the saturation binding assay.
-
Scintillation Counting: Measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki value.
Cryo-Electron Microscopy (Cryo-EM) Protocol for β2AR-Gs Complex
Cryo-EM is a powerful technique to determine the high-resolution structure of protein complexes in a near-native state.
-
Protein Expression and Purification: Co-express the β2AR and the Gs heterotrimer in an appropriate expression system (e.g., insect cells). Purify the complex using affinity chromatography.
-
Complex Formation: Incubate the purified β2AR-Gs complex with the agonist of interest (this compound or formoterol) to form the agonist-bound complex.
-
Sample Vitrification: Apply a small volume of the purified complex solution to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample, trapping the complexes in a layer of amorphous ice.
-
Data Acquisition: The vitrified grids are loaded into a transmission electron microscope. A large number of images (micrographs) are automatically collected from different areas of the grid.
-
Image Processing:
-
Particle Picking: Individual particle images corresponding to the β2AR-Gs complex are computationally selected from the micrographs.
-
2D Classification: The particle images are aligned and classified to remove images of poor quality or non-representative views.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map of the complex.
-
3D Classification and Refinement: The 3D map is further refined and classified to improve the resolution and account for conformational heterogeneity.
-
-
Model Building and Analysis: An atomic model of the complex is built into the final high-resolution cryo-EM density map. This model is then analyzed to understand the molecular interactions.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
BI-167107: A Comparative Analysis of its Cross-Reactivity with the β1-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β2-adrenergic receptor (β2AR) agonist BI-167107's cross-reactivity with the β1-adrenergic receptor (β1AR), benchmarked against other common β-agonists. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Summary of Cross-Reactivity
This compound is a high-affinity β2AR agonist that was instrumental in the crystallization and structural determination of the active state of the β2AR. However, it is not a selective β2AR agonist and exhibits significant cross-reactivity with the β1AR.[1] this compound demonstrates potent agonist activity at the β1AR, with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM in radioligand binding assays.[1] This high affinity for β1AR is a critical consideration for in vitro and in vivo studies where subtype selectivity is paramount.
Quantitative Comparison of β-Adrenergic Agonist Activity
To provide a clear perspective on the selectivity of this compound, the following tables summarize its binding affinity and functional potency at β1AR and β2AR, alongside data for other well-characterized β-agonists such as salbutamol, formoterol, salmeterol, and the non-selective agonist isoprenaline.
Table 1: Binding Affinity of β-Adrenergic Agonists at Human β1AR and β2AR
| Compound | β1AR IC50/Ki (nM) | β2AR KD/Ki (nM) | Selectivity (β1/β2) |
| This compound | 3.2 (IC50) | 0.084 (KD) | ~38-fold for β2AR |
| Salbutamol | 416.9 | 16.6 | ~25-fold for β2AR |
| Formoterol | 199.5 | 1.95 | ~102-fold for β2AR |
| Salmeterol | 2818 | 1.0 | ~2818-fold for β2AR |
| Isoprenaline | 39.8 | 39.8 | Non-selective |
Note: Lower values indicate higher binding affinity. Selectivity is calculated as the ratio of β1AR affinity to β2AR affinity.
Table 2: Functional Potency of β-Adrenergic Agonists at Human β1AR and β2AR (cAMP Accumulation)
| Compound | β1AR EC50 (nM) | β2AR EC50 (nM) |
| This compound | 0.6 | 0.05 |
| Salbutamol | 794.3 | 39.8 |
| Formoterol | 15.8 | 0.5 |
| Salmeterol | 31.6 | 1.0 |
| Isoprenaline | 1.2 | 1.0 |
Note: Lower EC50 values indicate higher potency in stimulating cAMP production.
Signaling Pathways
Both β1AR and β2AR primarily couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). However, a key difference is that the β2AR can also couple to the inhibitory G protein (Gi), which can lead to distinct downstream signaling events.
Caption: Simplified signaling pathways for β1AR and β2AR activation.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays used to determine the binding affinity and functional potency of compounds like this compound.
Caption: Workflow for a competition radioligand binding assay.
Caption: Workflow for a cAMP accumulation functional assay.
Experimental Protocols
Competition Radioligand Binding Assay for β1AR and β2AR
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound.
1. Materials:
-
Membrane Preparations: Cell membranes prepared from cell lines stably expressing either human β1AR or β2AR.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP).
-
Non-specific Binding Control: Propranolol (a non-selective β-blocker).
-
Test Compound: this compound and other comparators.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of propranolol instead of the test compound. For total binding, add only the radioligand and buffer.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol outlines a general method for assessing the functional potency (EC50) of a β-agonist.
1. Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing either human β1AR or β2AR.
-
Cell Culture Medium.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound and other comparators.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other commercially available kits.
-
Plate Reader compatible with the chosen detection method.
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compound to the wells. Include a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value from the curve using non-linear regression.
References
A Comparative Guide to the Functional Differences Between BI-167107 and Adrenaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional properties of the synthetic β2-adrenergic receptor (β2AR) agonist, BI-167107, and the endogenous catecholamine, adrenaline. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
This compound is a synthetic, high-potency, and long-acting agonist of the β2-adrenergic receptor.[1] Due to its exceptionally high affinity and slow dissociation rate, it has been instrumental in structural biology for stabilizing the active conformation of the β2AR for crystallographic studies.[2] Adrenaline (epinephrine) is the endogenous, non-selective agonist for all adrenergic receptors, playing a crucial role in the "fight-or-flight" response by mediating a wide range of physiological effects.[3][4] While both molecules activate the β2AR, their distinct pharmacological profiles lead to significant functional differences.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the key quantitative differences in the interaction of this compound and adrenaline with the β2-adrenergic receptor.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| This compound | β2-Adrenergic Receptor | 84 pM | [5] |
| Adrenaline | β2-Adrenergic Receptor | ~100 nM (low affinity) |
Table 1: Comparison of Binding Affinities. this compound exhibits an ultra-high affinity for the β2-adrenergic receptor, several orders of magnitude greater than that of adrenaline.
| Ligand | Assay | Potency (EC50) | Reference |
| This compound | cAMP Accumulation | 0.05 nM | |
| Adrenaline | cAMP Accumulation | ~50 nM |
Table 2: Comparison of Functional Potency. The higher potency of this compound in functional assays, such as cAMP accumulation, is consistent with its higher binding affinity.
Receptor Selectivity
| Ligand | Primary Target | Other Targets with Significant Activity | Reference |
| This compound | β2-Adrenergic Receptor | β1-Adrenergic Receptor (IC50 = 3.2 nM), α1A-Adrenergic Receptor (antagonist, IC50 = 32 nM) | |
| Adrenaline | Non-selective | α1, α2, β1, β2, β3-Adrenergic Receptors |
Table 3: Comparison of Receptor Selectivity. this compound, while highly potent at the β2AR, is not entirely selective and displays significant activity at the β1AR and α1AAR. Adrenaline is inherently non-selective, activating all adrenergic receptor subtypes.
Signaling Pathways and Downstream Effects
Both this compound and adrenaline activate the β2-adrenergic receptor, which primarily couples to the stimulatory G protein (Gs). This initiates a signaling cascade resulting in the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.
While the primary signaling pathway is the same, the conformational state of the receptor stabilized by each agonist differs subtly. The smaller size of adrenaline compared to this compound leads to a slight inward shift of transmembrane helix 6 to maintain a key hydrogen bond, which can result in minor rearrangements in the extracellular loops. However, the overall activation mechanism is highly conserved.
The sustained and potent activation by this compound, owing to its slow dissociation, can lead to more prolonged downstream signaling compared to the transient activation by adrenaline. This has implications for receptor regulation, including desensitization and internalization. Adrenaline is known to induce rapid desensitization of the β2AR upon prolonged exposure.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the β2-adrenergic receptor are prepared from cultured cells or tissue homogenates by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol) with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or adrenaline).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density in 96-well plates.
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or adrenaline) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Summary and Conclusion
This compound and adrenaline, while both agonists of the β2-adrenergic receptor, exhibit profoundly different functional characteristics. This compound is a synthetic, ultra-high affinity, and highly potent agonist with a remarkably slow dissociation rate, making it an invaluable tool for structural and biophysical studies. Its long-acting nature, however, is a key differentiator from the transient action of adrenaline. Adrenaline, the endogenous agonist, has a lower affinity and is non-selective, designed for rapid and widespread physiological responses.
For researchers investigating the fundamental mechanisms of β2AR activation and structure, this compound provides a means to stabilize the active state of the receptor. In contrast, studies aiming to understand the physiological or pathophysiological roles of endogenous catecholamine signaling would be better served using adrenaline. The choice between these two agonists should be guided by the specific experimental goals and the desired pharmacological profile.
References
- 1. opnme.com [opnme.com]
- 2. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the β2-Adrenergic Receptor Agonists: BI-167107 and Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological properties of two β2-adrenergic receptor (β2AR) agonists: BI-167107 and salbutamol. While both compounds stimulate the β2AR to induce bronchodilation, they exhibit distinct characteristics in terms of potency, duration of action, and selectivity. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Salbutamol | Reference(s) |
| Receptor Binding Affinity (Kd) | 84 pM (to β2AR) | ~1 µM (estimated) | [1] |
| Agonist Type | Full Agonist | Short-Acting Partial Agonist | [1][2] |
| Potency (cAMP accumulation EC50) | 0.05 nM | Varies (micromolar range) | [3] |
| Duration of Action | Long-acting (>24 hours) | Short-acting (3-6 hours) | [4] |
| Receptor Selectivity | Non-selective (active at β1AR and α1A) | Selective for β2AR over β1AR |
In-Depth Efficacy Comparison
This compound is a high-affinity, potent, and long-acting full agonist of the β2-adrenergic receptor. Its picomolar binding affinity and slow dissociation rate contribute to a prolonged duration of action, making it a valuable tool in structural biology for stabilizing the active state of the receptor. However, it is important to note that this compound is not selective for the β2AR and also demonstrates significant activity at β1-adrenergic and α1A-adrenergic receptors. This lack of selectivity could translate to potential off-target effects in a clinical setting.
Salbutamol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a short-acting β2-adrenergic receptor agonist. Its onset of action is rapid, providing quick relief from bronchoconstriction, with effects lasting for 3 to 6 hours. Compared to this compound, salbutamol has a lower binding affinity and potency. Structurally, the interaction of salbutamol with the β2AR binding pocket is less extensive than that of the full agonist this compound, which is consistent with its partial agonist activity and lower affinity.
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound to the β2-adrenergic receptor expressed in a cell line (e.g., CHO-K1 cells).
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [3H]-CGP 12177)
-
Unlabeled competitor ligand (for non-specific binding determination, e.g., propranolol)
-
Test compounds (this compound, salbutamol) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture CHO-K1 cells expressing the β2AR to confluency. Harvest the cells and homogenize them in a cold membrane preparation buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or the unlabeled competitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled competitor) from the total binding. Plot the specific binding against the concentration of the test compound to generate a competition curve and calculate the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a general method for measuring the ability of a compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium and reagents
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)
-
Test compounds (this compound, salbutamol) at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer (if required by the assay kit)
Procedure:
-
Cell Seeding: Seed the CHO-K1 cells expressing the β2AR into a 96-well plate and allow them to adhere and grow overnight.
-
Compound Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis: If required by the assay kit, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Follow the instructions of the chosen cAMP assay kit to measure the amount of cAMP in each well. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) and the maximum response (Emax) for each compound.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathway of β2-adrenergic receptor agonists.
Caption: Workflow for key in vitro efficacy experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy is a contributing factor to the clinical onset of bronchodilation of inhaled beta(2)-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of BI-167107-Induced Conformational Changes in the β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational changes induced by the high-affinity full agonist BI-167107 on the β2-adrenergic receptor (β2AR), benchmarked against other well-characterized ligands. The supporting experimental data, detailed protocols, and visual representations of key pathways and workflows are intended to offer a comprehensive resource for researchers in GPCR pharmacology and structural biology.
Introduction to this compound and β2AR Activation
The β2-adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) that mediates physiological responses to catecholamines like adrenaline. Its activation is a critical process in regulating cardiovascular and pulmonary functions. This compound is a synthetic, ultra-high affinity full agonist for the β2AR, characterized by its high potency and slow dissociation rate.[1][2][3] These properties have made it an invaluable tool for structural and biophysical studies, enabling the stabilization and characterization of the fully active state of the receptor. Understanding the precise conformational landscape of β2AR upon binding to this compound is crucial for designing novel therapeutics with specific signaling outcomes.
Comparison of Ligand-Induced Conformational States
The conformational state of the β2AR is highly dynamic and can be modulated by a spectrum of ligands, each stabilizing a distinct conformational ensemble. This compound is unique in its ability to potently stabilize a fully active conformation, which is necessary for efficient G protein coupling.
| Ligand Class | Example Ligand(s) | Key Conformational Effects on β2AR | Binding Affinity (Kd) | Functional Outcome |
| Full Agonist | This compound | Stabilizes a fully active conformation, characterized by a significant outward movement (11-14 Å) of the cytoplasmic end of transmembrane helix 6 (TM6) and rearrangements of TM5 and TM7. This conformation is competent for Gs protein binding and activation.[4][5] | 84 pM | Maximal activation of adenylyl cyclase via Gs protein. |
| Full Agonist | Isoprenaline, Formoterol | Also induces an active conformation, but this compound exhibits stronger interactions and is more effective at stabilizing the fully active state required for structural studies. | 229 nM (Isoproterenol) | High-efficacy Gs activation. |
| Partial Agonist | Salbutamol, Salmeterol | Induces a less pronounced active conformation compared to full agonists, with attenuated hydrophobic interactions in the ligand-binding pocket. Results in a sub-maximal receptor response. | Varied | Sub-maximal Gs activation. |
| Antagonist | Alprenolol | Binds to the orthosteric site but does not significantly alter the basal conformational equilibrium between inactive and active states. | Varied | Blocks agonist binding and maintains basal activity. |
| Inverse Agonist | ICI 118,551, Carazolol | Stabilizes an inactive conformation, preventing the outward movement of TM6. The binding of ICI 118,551 may increase the volume of the ligand-binding pocket. | 32 pM (Carazolol) | Suppresses basal (constitutive) receptor activity. |
Experimental Methodologies and Data
The validation of this compound-induced conformational changes relies on a combination of high-resolution structural biology, biophysical techniques, and computational simulations.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
These techniques have provided static snapshots of the β2AR in complex with this compound and its signaling partners, revealing the molecular basis of receptor activation.
Experimental Protocol (General Workflow for Cryo-EM of β2AR-Gs Complex):
-
Protein Expression and Purification: The human β2AR is expressed in insect cells (e.g., Spodoptera frugiperda) and purified using affinity chromatography. The heterotrimeric Gs protein is expressed in E. coli and purified.
-
Complex Formation: The purified β2AR is incubated with a saturating concentration of this compound to stabilize the active state. The agonist-bound receptor is then mixed with the purified Gs protein in the presence of an agent like apyrase to facilitate GDP release and complex formation.
-
Sample Preparation: The β2AR-BI-167107-Gs complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.
-
Data Collection and Processing: The grids are imaged in a transmission electron microscope. Thousands of single-particle images are collected, aligned, and classified to generate a high-resolution 3D reconstruction of the complex.
Key Findings:
-
The structure of the β2AR-BI-167107-Gs complex (PDB: 3SN6) was a landmark achievement, revealing a large outward movement of the cytoplasmic end of TM6, creating a binding cavity for the α5-helix of the Gαs subunit.
-
Comparison with the inactive state structure (bound to the inverse agonist carazolol, PDB: 2RH1) shows minimal changes on the extracellular side but dramatic rearrangements on the intracellular face, which is the hallmark of GPCR activation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insights into the dynamic nature of the receptor, revealing the existence of multiple conformational states in solution that are modulated by ligand binding.
Experimental Protocol (¹⁹F-NMR Spectroscopy):
-
Site-Specific Labeling: A cysteine residue is introduced at a specific position on the β2AR (e.g., at the cytoplasmic end of TM6) through mutagenesis. This cysteine is then covalently labeled with a ¹⁹F-containing probe.
-
Sample Preparation: The labeled β2AR is purified and reconstituted into a suitable membrane-mimetic environment, such as lipid nanodiscs.
-
Data Acquisition: ¹⁹F-NMR spectra are recorded for the receptor in different states: unliganded, bound to an inverse agonist, and bound to an agonist like this compound, with and without a G protein or a G protein-mimetic nanobody (Nb80).
-
Data Analysis: The chemical shifts and line shapes of the ¹⁹F signals are analyzed. Different peaks correspond to distinct conformational states of the receptor.
Key Findings:
-
¹⁹F-NMR studies have shown that even a potent agonist like this compound does not lock the β2AR into a single active conformation. Instead, it shifts the conformational equilibrium from a basal, inactive state towards one or more active-like states.
-
The fully active, G protein-coupled state is only predominantly populated upon the binding of both the agonist (this compound) and an intracellular binding partner like the Gs protein or Nb80. This demonstrates that agonist binding and G protein coupling are distinct steps in the activation process.
Fluorescence-Based Techniques
Fluorescence spectroscopy and microscopy methods are used to monitor conformational changes and receptor dynamics in real-time and in cellular environments.
Experimental Protocol (Fluorescence Resonance Energy Transfer - FRET):
-
Probe Labeling: The β2AR is genetically fused to fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor) at its termini or engineered with specific sites for chemical labeling with fluorescent dyes.
-
Cellular Expression: The fluorescently tagged receptors are expressed in living cells (e.g., HEK-293).
-
FRET Measurement: The cells are stimulated with various ligands, including this compound. The FRET signal (energy transfer from the donor to the acceptor) is measured using a fluorometer or a microscope. Changes in FRET efficiency reflect changes in the distance or orientation between the two fluorophores, indicating a conformational change in the receptor.
-
Data Analysis: The change in the FRET ratio upon ligand addition is quantified to compare the effects of different ligands.
Key Findings:
-
Fluorescent derivatives of this compound have been synthesized, allowing for direct visualization of the receptor in living cells using advanced microscopy techniques like STED.
-
FRET studies have confirmed that agonists induce conformational changes that alter the relative positions of different domains of the receptor, particularly TM3 and TM6. These changes can be used to distinguish the effects of full agonists from partial agonists.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: β2AR signaling pathway activated by this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BI-167107: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling BI-167107 must adhere to strict disposal procedures to mitigate environmental risks and ensure personnel safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety data sheet recommendations and standard laboratory practices.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.[1] Always handle this compound wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Wash hands thoroughly after handling.[1] In case of a spill, it should be collected immediately.[1]
Quantitative Hazard Data
For quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, including unused compound and contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound into a dedicated, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard"). Follow your institution's specific labeling requirements.
3. Waste Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Arrange for Professional Disposal:
-
The final and most critical step is to dispose of the contents and the container through an approved waste disposal plant. Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling BI-167107
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of BI-167107. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
This compound is a potent, high-affinity full agonist for the β2 adrenergic receptor (β2AR)[1][2]. Due to its potency, it requires careful handling to prevent accidental exposure. The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3].
Hazard Identification and Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table summarizes the mandatory PPE for handling this compound.
| Activity | Required PPE | Specifications & Rationale |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Inspect container for damage upon receipt. Double gloving provides an extra layer of protection against contamination[4][5]. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | All handling of solid this compound must occur in a certified chemical fume hood to prevent inhalation of dust. A NIOSH-approved respirator (e.g., N95) is recommended. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Lab Coat• Safety Goggles | Protects against splashes and direct contact with the compound in solution. Change gloves immediately if contaminated. |
| Waste Disposal | • Double Nitrile Gloves• Lab Coat• Safety Goggles | Prevents exposure during the handling and disposal of contaminated materials. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure risk and ensure safe handling of this compound.
Detailed Experimental Protocols
Storage:
-
Upon receipt, store the powdered compound at -20°C in a tightly sealed container in a cool, well-ventilated area.
-
Stock solutions should be stored at -80°C to maintain stability.
Protocol for Preparing a Stock Solution:
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles). Prepare the workspace within a certified chemical fume hood by laying down absorbent bench paper. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Using a precision balance inside the fume hood, carefully weigh the desired amount of the solid compound. Use dedicated spatulas and weighing boats to avoid cross-contamination. Handle the solid carefully to minimize dust formation.
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Clearly label each aliquot and store at -80°C.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Final Disposal: Dispose of all waste containers through an approved waste disposal plant, following all local and institutional regulations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
